2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid
Description
Properties
IUPAC Name |
4,5-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-7-11(20-5)10(19-4)6-8(9)12(16)17/h6-7H,1-5H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNOFBMUVBIGOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373774 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122744-78-9 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122744-78-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid, a key intermediate in the synthesis of complex organic molecules for pharmaceutical applications. This document details its physicochemical properties, a detailed synthesis protocol for its precursor, and a general method for its preparation. It is intended to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.
Core Physicochemical and Structural Data
This compound, also known as Boc-2-amino-4,5-dimethoxybenzoic acid, is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions and allows for controlled deprotection when required, making it a valuable building block in multi-step organic syntheses.
| Property | Value |
| CAS Number | 122744-78-9[1][2] |
| Molecular Formula | C₁₄H₁₉NO₆ |
| Molecular Weight | 297.30 g/mol |
| Boiling Point | 378.4 °C at 760 mmHg |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process: first, the synthesis of the precursor, 2-amino-4,5-dimethoxybenzoic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid
This protocol details the synthesis of the precursor amine from methyl-4,5-dimethoxy-2-nitro-benzoate.[3]
Materials:
-
Methyl-4,5-dimethoxy-2-nitro-benzoate
-
Potassium hydroxide (KOH) pellets (85%)
-
Ice water
-
Glacial acetic acid
-
10% Palladium on carbon (Pd/C)
-
Inert gas (e.g., Nitrogen or Argon)
-
Vacuum oven
Procedure:
-
Saponification: Dissolve 48.13 g (0.729 mol) of KOH pellets in 250 ml of ice water. To this clear solution, add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitro-benzoate. The resulting green suspension is heated to 70°C, during which it will form a dark red solution. The reaction progress should be monitored by HPLC.
-
Neutralization: Once the reaction is complete, cool the solution to room temperature and adjust the pH to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid.
-
Hydrogenation: The resulting red suspension is hydrogenated with 1 g of 10% Pd/C at 50°C and 3.5 bar pressure until the reaction ceases.
-
Work-up and Isolation: Upon completion of the hydrogenation, filter the solution. Under the protection of an inert gas, adjust the pH to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid. A light green suspension will form.
-
Stir the suspension at room temperature for 30 minutes, then cool to 5°C and continue stirring for another 30 minutes.
-
Filter the product, wash it in two batches with a total of 250 ml of ice water, and finally dry it in a vacuum oven at 55°C for 12 hours. This process yields light gray crystalline 2-amino-4,5-dimethoxybenzoic acid.[3]
General Experimental Protocol: Boc-Protection of 2-Amino-4,5-dimethoxybenzoic acid
The following is a general procedure for the protection of an amino group with di-tert-butyl dicarbonate (Boc₂O). This can be adapted for the synthesis of the title compound.
Materials:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., dioxane, tetrahydrofuran (THF), or a mixed solvent system like dioxane/water)
-
A base (e.g., sodium hydroxide, triethylamine)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve 2-amino-4,5-dimethoxybenzoic acid in the chosen solvent system.
-
Basification: Add the base to the solution to deprotonate the amino group, making it more nucleophilic.
-
Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents) in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Acidification: Cool the aqueous residue in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3.
-
Extraction: Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Synthetic Workflow and Logical Relationships
The synthesis of this compound follows a clear and logical progression from a commercially available nitroaromatic compound. The workflow ensures the correct functional group transformations and protections necessary for its use as a building block in more complex syntheses.
Applications in Drug Discovery and Development
While specific signaling pathways for this compound are not extensively documented, its structural motifs are found in compounds with known biological activities. The dimethoxybenzoic acid scaffold is present in molecules investigated for the treatment of neurological and inflammatory disorders.
The primary utility of this compound is as an intermediate in the synthesis of more complex molecules. The Boc-protected amine and the carboxylic acid functional groups allow for sequential coupling reactions, making it a valuable tool in peptide synthesis and medicinal chemistry. For instance, the carboxylic acid can be activated and coupled with an amine, while the Boc-protected amine can be deprotected and subsequently reacted with a carboxylic acid.
Below is a conceptual workflow illustrating its potential application in the synthesis of a hypothetical drug candidate.
This guide serves as a foundational resource for the understanding and application of this compound in a research and development setting. Further investigation into its biological activities may reveal novel therapeutic applications.
References
- 1. CAS 122744-78-9 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-TERT-BUTOXYCARBONYLAMINO-4,5-DIMETHOXY-BENZOIC ACID, CasNo.122744-78-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid, a key building block in the development of various pharmaceutical compounds. This document outlines the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the successful preparation of this molecule.
Synthetic Strategy
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-amino-4,5-dimethoxybenzoic acid, from methyl 4,5-dimethoxy-2-nitrobenzoate. The subsequent step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Synthesis of 2-Amino-4,5-dimethoxybenzoic acid
This procedure involves the hydrolysis of the methyl ester and subsequent reduction of the nitro group.
Materials and Reagents:
-
Methyl 4,5-dimethoxy-2-nitrobenzoate
-
Potassium hydroxide (KOH) pellets (85% purity)
-
Ice water
-
Glacial acetic acid
-
10% Palladium on carbon (Pd/C)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Hydrolysis: In a suitable reaction vessel, dissolve 48.13 g (0.729 mol) of KOH pellets in 250 ml of ice water. To this clear solution, add 50 g (0.207 mol) of methyl 4,5-dimethoxy-2-nitrobenzoate. The resulting green suspension is heated to 70 °C, during which the solution turns dark red. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC).[1]
-
Neutralization: Upon completion of the hydrolysis, cool the solution to room temperature and adjust the pH to 6.6 by adding 34.6 g (0.570 mol) of glacial acetic acid.[1]
-
Hydrogenation: The resulting red suspension is subjected to hydrogenation using 1 g of 10% Pd/C at 50 °C and 3.5 bar of hydrogen pressure until the reaction ceases.[1]
-
Work-up and Isolation: After hydrogenation, filter the solution to remove the catalyst. Under an inert gas atmosphere, adjust the pH of the filtrate to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid. Stir the resulting light green suspension for 30 minutes at room temperature, then cool to 5 °C and stir for an additional 30 minutes. The product is collected by filtration, washed with two portions of 125 ml of ice water, and dried in a vacuum oven at 55 °C for 12 hours.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 50 g (0.207 mol) Methyl 4,5-dimethoxy-2-nitrobenzoate | [1] |
| Product | 35.18 g (0.173 mol) 2-Amino-4,5-dimethoxybenzoic acid | [1] |
| Yield | 83% | [1] |
| Appearance | Light grey crystals | [1] |
| Melting Point | 169-173 °C (decomposed) |
Synthesis of this compound
This step involves the protection of the amino group of 2-amino-4,5-dimethoxybenzoic acid using di-tert-butyl dicarbonate.
Materials and Reagents:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 2-amino-4,5-dimethoxybenzoic acid (1 equivalent) in a mixture of dioxane and water. Add sodium hydroxide (1-1.5 equivalents) to the solution.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 equivalents) at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, dilute the mixture with water and perform an extraction with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.
Note: For amines with low nucleophilicity, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added to the reaction mixture.
Logical Workflow for Synthesis
Caption: Detailed workflow for the two-step synthesis.
References
In-Depth Technical Guide to Boc-Protected 4,5-Dimethoxyanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-4,5-dimethoxyanthranilic acid (Boc-protected 4,5-dimethoxyanthranilic acid), a key building block in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and summarizes its characterization data.
Core Compound Properties
Boc-protected 4,5-dimethoxyanthranilic acid is a derivative of anthranilic acid featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and two methoxy groups on the aromatic ring. This modification enhances its utility in multi-step syntheses by preventing unwanted side reactions involving the amino group.
Table 1: Physicochemical and Identification Properties
| Property | Value |
| Chemical Name | 2-(tert-butoxycarbonylamino)-4,5-dimethoxybenzoic acid |
| Common Names | Boc-4,5-dimethoxyanthranilic acid, N-Boc-4,5-dimethoxyanthranilic acid |
| CAS Number | 122744-78-9[1] |
| Molecular Formula | C₁₄H₁₉NO₆[1] |
| Molecular Weight | 297.30 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis and Purification
The synthesis of Boc-protected 4,5-dimethoxyanthranilic acid is typically achieved through the reaction of 4,5-dimethoxyanthranilic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Experimental Protocol: Synthesis of Boc-Protected 4,5-Dimethoxyanthranilic Acid
Materials:
-
4,5-Dimethoxyanthranilic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4,5-dimethoxyanthranilic acid (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, acidify the reaction mixture to a pH of approximately 2-3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford the pure Boc-protected 4,5-dimethoxyanthranilic acid.
Characterization Data
The structural integrity and purity of the synthesized compound are confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data Summary
| Technique | Data |
| ¹H NMR | Spectral data would show characteristic peaks for the Boc group (a singlet around 1.5 ppm), the methoxy groups (two singlets around 3.8-4.0 ppm), and the aromatic protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating methoxy groups and the electron-withdrawing carboxylic acid and Boc-protected amino groups. |
| ¹³C NMR | The carbon spectrum would display signals for the Boc group (quaternary carbon around 80 ppm and methyl carbons around 28 ppm), the methoxy carbons (around 56 ppm), the aromatic carbons, and the carboxylic acid carbon (around 170 ppm). |
| FTIR (cm⁻¹) | Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1710 cm⁻¹) and the carboxylic acid (around 1680 cm⁻¹), and C-O stretching of the methoxy groups. |
| Mass Spec (m/z) | The mass spectrum would be expected to show the molecular ion peak [M]+ or related adducts (e.g., [M+Na]+). Fragmentation patterns would likely involve the loss of the Boc group or its components. |
Applications in Drug Discovery and Development
Boc-protected 4,5-dimethoxyanthranilic acid is a valuable intermediate in the synthesis of various heterocyclic compounds and complex molecules with potential biological activity. Anthranilic acid derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The methoxy substituents on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Role in Signaling Pathways
While specific signaling pathways directly modulated by Boc-protected 4,5-dimethoxyanthranilic acid are not extensively documented, its derivatives are often designed to target key cellular signaling pathways implicated in disease. Anthranilic acid-based compounds have been investigated as inhibitors of pathways such as the Hedgehog signaling pathway and mitogen-activated protein kinase (MAPK) pathway, which are crucial in cancer cell proliferation and survival[2]. The structural motif of this compound serves as a scaffold that can be further elaborated to create potent and selective modulators of these pathways.
This technical guide provides a foundational understanding of Boc-protected 4,5-dimethoxyanthranilic acid for professionals in the field of chemical and pharmaceutical sciences. The detailed protocols and characterization data serve as a valuable resource for its synthesis and application in research and development.
References
Spectroscopic data (NMR, IR, MS) of 2-Boc-amino-4,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Boc-amino-4,5-dimethoxybenzoic acid, a derivatized amino acid of interest in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted spectroscopic data based on established principles of NMR, IR, and MS, alongside a detailed protocol for its synthesis and characterization.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Boc-amino-4,5-dimethoxybenzoic acid. These predictions are based on the known spectral characteristics of the parent compound, 2-amino-4,5-dimethoxybenzoic acid, and the expected influence of the tert-butoxycarbonyl (Boc) protecting group.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.5 | broad singlet | 1H | -COOH |
| ~8.2 | singlet | 1H | Ar-H |
| ~9.5 | singlet | 1H | -NH-Boc |
| ~6.5 | singlet | 1H | Ar-H |
| 3.90 | singlet | 3H | -OCH₃ |
| 3.85 | singlet | 3H | -OCH₃ |
| 1.50 | singlet | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| ~155 | -NH-C=O |
| ~150 | Ar-C |
| ~145 | Ar-C |
| ~135 | Ar-C |
| ~115 | Ar-C |
| ~110 | Ar-C |
| ~105 | Ar-C |
| ~80 | -C(CH₃)₃ |
| ~56 | -OCH₃ |
| ~55 | -OCH₃ |
| ~28 | -C(CH₃)₃ |
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H stretch (amide) |
| ~2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1710 | Strong | C=O stretch (carbamate) |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) |
| ~1250, ~1050 | Strong | C-O stretch (ethers and ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 297 | [M]⁺ (Molecular ion) |
| 241 | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 197 | [M - Boc]⁺ (Loss of the Boc group) |
| 179 | [M - Boc - H₂O]⁺ |
| 152 | [M - Boc - COOH]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
A detailed methodology for the synthesis of 2-Boc-amino-4,5-dimethoxybenzoic acid is provided below.
Synthesis of 2-Boc-amino-4,5-dimethoxybenzoic acid
This procedure involves the protection of the amino group of 2-amino-4,5-dimethoxybenzoic acid using di-tert-butyl dicarbonate (Boc₂O).
-
Materials:
-
2-amino-4,5-dimethoxybenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Solvent (e.g., Dioxane, Tetrahydrofuran (THF), or Acetonitrile)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1M HCl)
-
-
Procedure:
-
Dissolve 2-amino-4,5-dimethoxybenzoic acid in the chosen organic solvent.
-
Add a base such as triethylamine or an aqueous solution of sodium bicarbonate to the mixture.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with 1M HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-Boc-amino-4,5-dimethoxybenzoic acid.
-
Mandatory Visualization
The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of 2-Boc-amino-4,5-dimethoxybenzoic acid.
Caption: Synthesis and Spectroscopic Analysis Workflow.
An In-depth Technical Guide to the Discovery and History of Dimethoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethoxybenzoic acid derivatives represent a class of aromatic compounds with significant and diverse applications in medicinal chemistry, drug development, and materials science. Characterized by a benzoic acid core substituted with two methoxy groups, the isomeric variations of these molecules give rise to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological activities of key dimethoxybenzoic acid derivatives. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside a quantitative summary of their biological efficacy. Furthermore, key signaling pathways modulated by these derivatives are visualized to facilitate a deeper understanding of their mechanisms of action.
Introduction: A Historical Perspective
The history of dimethoxybenzoic acid derivatives is intrinsically linked to the exploration of natural products and the development of synthetic organic chemistry. One of the most prominent members of this family, 3,4-dimethoxybenzoic acid, also known as veratric acid , was first isolated from the seeds of Schoenocaulon officinale, commonly known as sabadilla.[1] Its presence has since been identified in various other plants, including Hypericum laricifolium and Artemisia sacrorum.[2][3] The name "veratric" itself is derived from the plant genus Veratrum, highlighting its natural origins.
Another key precursor in the history of these compounds is resorcinol . The Austrian chemist Heinrich Hlasiwetz is credited with the first preparation of resorcinol in 1864.[4] The subsequent development of methods to alkylate the hydroxyl groups of resorcinol and other dihydroxybenzoic acids, such as gentisic acid (2,5-dihydroxybenzoic acid), paved the way for the synthesis of their dimethoxy counterparts.[5][6] For instance, 2,5-dimethoxybenzoic acid is also known as gentisic acid dimethyl ether.[7] The advancement of synthetic methodologies, such as the Kolbe–Schmitt reaction for carboxylation and various methylation techniques, has been pivotal in making a wide array of dimethoxybenzoic acid isomers accessible for research and development.[5]
Synthesis of Dimethoxybenzoic Acid Isomers
The synthesis of dimethoxybenzoic acid isomers can be achieved through several routes, most commonly involving the methylation of the corresponding dihydroxybenzoic acids or the oxidation of dimethoxybenzaldehydes. The choice of synthetic strategy often depends on the availability of starting materials, desired isomer, and scalability.
General Synthetic Methodologies
A prevalent method for the synthesis of dimethoxybenzoic acids is the methylation of dihydroxybenzoic acids using a methylating agent like dimethyl sulfate in the presence of a base.
Experimental Protocol: General Methylation of Dihydroxybenzoic Acids
-
Dissolution: Dissolve the starting dihydroxybenzoic acid (1 equivalent) in a suitable solvent such as acetone.
-
Base Addition: Add an excess of a weak base, typically potassium carbonate (3 equivalents), to the solution.
-
Methylation: Add dimethyl sulfate (2.5-3 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to reflux (e.g., 55°C) and maintain for several hours to overnight, monitoring the reaction by thin-layer chromatography (TLC).
-
Hydrolysis: After the reaction is complete, concentrate the mixture to remove the acetone. Add water and a strong base like sodium hydroxide solution to hydrolyze any ester byproducts, and heat (e.g., 75°C) for a few hours.
-
Work-up and Isolation: Cool the reaction mixture and acidify with a strong acid such as hydrochloric acid to precipitate the dimethoxybenzoic acid.
-
Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Comparative Synthesis of Key Isomers
The table below summarizes common synthetic routes for various dimethoxybenzoic acid isomers with reported yields.
| Isomer | Starting Material | Key Reagents & Method | Yield (%) | Reference(s) |
| 2,5-Dimethoxybenzoic Acid | 1,4-Dimethoxybenzene | Gattermann reaction (Zn(CN)₂, HCl, AlCl₃) followed by KMnO₄ oxidation | - | [8] |
| 2,6-Dimethoxybenzoic Acid | 1,3-Dimethoxybenzene | Carboxylation with CO₂ using sodium and an alkyl halide (e.g., chlorooctane) | 68-71% | [9] |
| 3,4-Dimethoxybenzoic Acid (Veratric Acid) | Veratraldehyde | Oxidation with H₂O₂ in an alkaline medium | High | [9][10] |
| 3,5-Dimethoxybenzoic Acid | 3,5-Dihydroxybenzoic Acid | Methylation with dimethyl sulfate and K₂CO₃ in acetone, followed by NaOH hydrolysis | 98% | [11] |
| 3,5-Dimethoxybenzoic Acid | 3,5-Dihydroxybenzoic Acid | Methylation with dimethyl sulfate and NaOH in water | High | [7] |
Pharmacological Activities and Mechanisms of Action
Dimethoxybenzoic acid derivatives exhibit a broad range of biological activities, with the specific pharmacological profile being highly dependent on the substitution pattern of the methoxy groups.
Anti-inflammatory Activity
Veratric acid (3,4-dimethoxybenzoic acid) is the most studied isomer for its anti-inflammatory properties. It has been shown to mitigate inflammatory responses by modulating key signaling pathways.
Mechanism of Action: Inhibition of the PI3K/Akt/NF-κB Pathway
Veratric acid exerts its anti-inflammatory effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade. This pathway is a central regulator of immune and inflammatory responses. Upon stimulation by inflammatory signals, PI3K activates Akt, which in turn leads to the activation of the NF-κB transcription factor. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2). Veratric acid has been shown to suppress the phosphorylation and activation of both PI3K and Akt, thereby preventing the downstream activation of NF-κB and the subsequent expression of inflammatory mediators.
Mechanism of Action: Activation of the Nrf2 Pathway
Carboxylic acids, including veratric acid, have been identified as potential activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a key transcriptional regulator of endogenous antioxidant and detoxification enzymes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the expression of cytoprotective genes. By activating this pathway, veratric acid can enhance the cellular defense against oxidative stress, which is a key component of the inflammatory process.
Anticancer and Cytotoxic Activity
Several dimethoxybenzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through the modulation of cell survival pathways.
Quantitative Data: In Vitro Cytotoxicity of Methoxybenzoic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference(s) |
| Lysophosphatidylcholine with Veratric Acid | MV4-11 (Leukemia) | 9.5 - 20.7 | [12] |
| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MCF-7 (Breast) | ~10 | [13] |
| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | MCF-7 (Breast) | ~10 | [13] |
| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast) | 15.6 | [14] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the dimethoxybenzoic acid derivative and incubate for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control.
-
MTT Addition: Remove the culture medium and add a fresh medium containing MTT solution (typically 0.5 mg/mL). Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Carefully discard the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.[13]
Antimicrobial Activity
Dimethoxybenzoic acid derivatives have also been investigated for their antimicrobial properties, including antifungal and antibacterial activities. Some derivatives also act as efflux pump inhibitors, potentiating the effects of existing antibiotics.
Quantitative Data: Antimicrobial Activity of Dimethoxybenzoic Acid Derivatives
| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Reference(s) |
| 2,5-Dimethoxybenzoic Acid | Botrytis cinerea, Rhizopus stolonifer | Complete inhibition at 5 x 10⁻³ M | [15] |
| Methyl caffeate (related compound) | Candida albicans | 128 | [16] |
| Trimethoxybenzoic acid derivative 10 | Bacteria and Fungi | - | [17][18] |
Mechanism of Action: Efflux Pump Inhibition
A significant mechanism contributing to antibiotic resistance in bacteria is the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. Certain trimethoxybenzoic acid derivatives have been shown to inhibit these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy.[17][18]
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the dimethoxybenzoic acid derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the well with the lowest concentration that remains clear).
Conclusion and Future Directions
Dimethoxybenzoic acid derivatives are a versatile class of compounds with a rich history rooted in natural product chemistry and synthetic innovation. The isomeric diversity of these molecules provides a fertile ground for the discovery of novel therapeutic agents. Veratric acid, in particular, has emerged as a promising lead compound with well-elucidated anti-inflammatory mechanisms. The anticancer and antimicrobial activities of other derivatives warrant further investigation, including more extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Future research should focus on expanding the toxicological profiles of these compounds, exploring their in vivo efficacy in relevant disease models, and leveraging their synthetic tractability to develop next-generation therapeutics. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers dedicated to advancing the scientific understanding and therapeutic application of dimethoxybenzoic acid derivatives.
References
- 1. Veratric Acid [drugfuture.com]
- 2. Veratric acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Resorcinol - Wikipedia [en.wikipedia.org]
- 5. Gentisic acid - Wikipedia [en.wikipedia.org]
- 6. pjsir.org [pjsir.org]
- 7. CAS 2785-98-0: 2,5-Dimethoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. CN102408330B - Preparation technology of veratric acid - Google Patents [patents.google.com]
- 10. CN102408330A - Preparation process of veratric acid - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Commercial Suppliers of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial suppliers of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid (CAS No. 122744-78-9), a key building block in medicinal chemistry and peptide synthesis. This document offers a comparative analysis of supplier specifications, detailed experimental protocols for its application, and logical workflows for procurement and experimental design.
Compound Overview
This compound is a derivative of aminobenzoic acid featuring a tert-Butoxycarbonyl (Boc) protecting group on the amine and two methoxy groups on the aromatic ring. The Boc group provides stability and allows for controlled deprotection, making it an ideal intermediate in the synthesis of complex pharmaceutical compounds and peptides.
Chemical Structure:
-
IUPAC Name: 2-[(tert-butoxycarbonyl)amino]-4,5-dimethoxybenzoic acid
-
Molecular Formula: C₁₄H₁₉NO₆
-
Molecular Weight: 297.31 g/mol
-
CAS Number: 122744-78-9
Commercial Supplier Data
The following table summarizes the offerings for this compound from various commercial suppliers. This data is intended for comparative purposes to aid in procurement decisions.
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich (Ambeed) | AMBH9884B8C3 | ≥97% | Custom |
| BLD Pharmatech | BD15577 | ≥97% | 1g, 5g, 25g |
| Zibo Hangyu Biotechnology | AG00F62I | ≥99% | Custom |
Experimental Protocols
This section details a representative experimental protocol for the use of this compound in the synthesis of a benzamide derivative, a common application in drug discovery.
General Benzamide Synthesis via Amide Coupling
This protocol describes the coupling of the title compound with a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add HOBt (1.5 eq) and EDCI (1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to obtain the pure benzamide derivative.[1]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key decision-making and experimental processes relevant to the use of this compound.
Supplier Selection Workflow
This diagram outlines a logical process for selecting a suitable supplier for this compound based on research needs.
Caption: A decision tree for selecting a chemical supplier based on purity, quantity, and timeline.
Experimental Workflow for Benzamide Synthesis
This diagram illustrates the key steps in the synthesis of a benzamide derivative as described in the experimental protocol.
Caption: A flowchart detailing the experimental steps for synthesizing a benzamide derivative.
References
An In-Depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid, a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug discovery. This document details its physicochemical properties, a robust synthesis protocol, and its prospective applications as a versatile building block for the development of novel therapeutic agents.
Physicochemical Properties
This compound is a derivative of 2-amino-4,5-dimethoxybenzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is a cornerstone of modern organic synthesis, enabling chemists to perform reactions on other parts of the molecule without unintended interference from the reactive amino group. The Boc protecting group can be readily removed under acidic conditions, making it an ideal choice for multi-step synthetic campaigns.
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₆ |
| Molecular Weight | 297.31 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in a range of organic solvents |
Synthesis of this compound
The synthesis of the target compound is a two-step process, beginning with the synthesis of the precursor, 2-amino-4,5-dimethoxybenzoic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid
This protocol outlines the synthesis of 2-amino-4,5-dimethoxybenzoic acid from methyl 4,5-dimethoxy-2-nitrobenzoate.
-
Materials:
-
Methyl 4,5-dimethoxy-2-nitrobenzoate
-
Potassium hydroxide (KOH)
-
Glacial acetic acid
-
10% Palladium on carbon (Pd/C)
-
Ice water
-
Inert gas (e.g., Nitrogen or Argon)
-
-
Procedure:
-
Dissolve 48.13 g (0.729 mol) of KOH pellets (assuming 85% purity) in 250 ml of ice water.
-
To the clear solution, add 50 g (0.207 mol) of methyl 4,5-dimethoxy-2-nitrobenzoate. The resulting green suspension is then heated to 70°C, during which it will turn into a dark red solution. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the solution to room temperature and adjust the pH to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid.
-
The resulting red suspension is then hydrogenated using 1 g of 10% Pd/C at 50°C and 3.5 bar of hydrogen pressure until the reaction ceases.
-
Upon completion of the hydrogenation, filter the solution and, under the protection of an inert gas, adjust the pH to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid.
-
Stir the resulting light green suspension at room temperature for 30 minutes, then cool to 5°C and continue stirring for an additional 30 minutes.
-
Collect the product by filtration, wash it in two portions with a total of 250 ml of ice water, and finally dry it in a vacuum oven at 55°C for 12 hours to yield 2-amino-4,5-dimethoxybenzoic acid.
-
Step 2: Boc Protection of 2-Amino-4,5-dimethoxybenzoic acid
This general protocol describes the N-tert-butoxycarbonylation of an amine, which can be adapted for 2-amino-4,5-dimethoxybenzoic acid.
-
Materials:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Suitable solvent (e.g., Dichloromethane, Tetrahydrofuran, or a mixture of water and acetone)
-
Base (e.g., Triethylamine, Sodium bicarbonate, if required by the specific procedure)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 2-amino-4,5-dimethoxybenzoic acid in a suitable solvent.
-
Add 1.1 mmol of di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction, if a water-immiscible organic solvent was used, wash the organic layer with water and brine. If a water-miscible solvent was used, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
-
Synthetic Pathway Overview
Caption: Synthetic pathway of this compound.
Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. The dimethoxybenzoic acid scaffold is a key component in numerous compounds with a wide range of pharmacological activities.
Derivatives of benzoic acid are known to be building blocks for a multitude of pharmaceuticals. The presence of methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and membrane permeability.
The Boc-protected amine functionality of this compound makes it an ideal building block for peptide synthesis and the construction of complex molecular architectures. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger molecules. This versatility makes this compound a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates targeting a wide array of diseases.
Solubility of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid in organic solvents
An In-depth Technical Guide on the Solubility of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Solubility Profile of Structurally Similar Compounds
The solubility of this compound can be inferred by examining related molecules. The "like dissolves like" principle is key; the presence of a polar carboxylic acid group, two methoxy groups, and a nonpolar tert-butoxycarbonyl (Boc) group suggests solubility in a range of solvents.[1]
Quantitative Solubility Data for Methoxybenzoic Acid Analogues
To estimate the solubility, data from benzoic acid derivatives with similar methoxy substitutions are highly valuable. The following tables summarize the mole fraction solubility (x) of 4-methoxybenzoic acid and 3,4-dimethoxybenzoic acid in various organic solvents at different temperatures. This data is crucial for understanding the potential behavior of the target compound in similar solvent systems.[1][2]
Table 1: Mole Fraction Solubility (x) of 4-Methoxybenzoic Acid in Various Organic Solvents [1]
| Temperature (K) | 1-Butanol | Isobutanol | 2-Butanol | 1-Pentanol | Ethylene Glycol |
|---|---|---|---|---|---|
| 283.15 | 0.0895 | 0.0768 | 0.0987 | 0.0712 | 0.0123 |
| 288.15 | 0.1083 | 0.0935 | 0.1192 | 0.0865 | 0.0151 |
| 293.15 | 0.1302 | 0.1129 | 0.1435 | 0.1047 | 0.0184 |
| 298.15 | 0.1556 | 0.1356 | 0.1718 | 0.1261 | 0.0224 |
| 303.15 | 0.1849 | 0.1619 | 0.2045 | 0.1513 | 0.0271 |
| 308.15 | 0.2186 | 0.1923 | 0.2421 | 0.1805 | 0.0328 |
| 313.15 | 0.2574 | 0.2273 | 0.2851 | 0.2145 | 0.0396 |
| 318.15 | 0.3019 | 0.2675 | 0.3341 | 0.2538 | 0.0478 |
| 323.15 | 0.3529 | 0.3136 | 0.3898 | 0.2991 | 0.0577 |
| 328.15 | 0.4112 | 0.3664 | 0.4529 | 0.3514 | 0.0696 |
Table 2: Mole Fraction Solubility (x) of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents at 25°C (298.15 K) [2]
| Organic Solvent | Mole Fraction Solubility (x) |
|---|---|
| Methanol | 0.05727 |
| Ethanol | 0.04543 |
| 1-Propanol | 0.03551 |
| 1-Butanol | 0.02984 |
| Ethyl Acetate | 0.02240 |
| Propanone (Acetone) | 0.01177 |
| 1,4-Dioxane | 0.02897 |
| Tetrahydrofuran (THF)| 0.03937 |
Qualitative Solubility Data for Boc-Protected Amino Acid Analogues
The N-Boc group generally increases the lipophilicity of a molecule, enhancing its solubility in organic solvents. Qualitative data for other Boc-protected aromatic amino acids indicates good solubility in common polar aprotic and halogenated solvents.
Table 3: Qualitative Solubility of Structurally Related Boc-Protected Amino Acids [3][4]
| Compound | Solvent | Solubility |
|---|---|---|
| Boc-Tyr(Bzl)-OH | Dimethylformamide (DMF) | Clearly Soluble |
| Dichloromethane (DCM) | Soluble | |
| Chloroform | Soluble | |
| Ethyl Acetate (EtOAc) | Soluble | |
| N-Boc-L-phenylalanine | Methanol, DCM, DMF, NMP* | Soluble |
*N-Methyl-2-pyrrolidone
Based on these analogues, this compound is expected to be soluble in polar aprotic solvents like DMF, THF, and ethyl acetate, as well as alcohols like methanol and ethanol. Its solubility is likely to be lower in non-polar hydrocarbon solvents.
Experimental Protocol for Solubility Determination
The following section details a generalized methodology for the experimental determination of solubility using the equilibrium shake-flask method, which is a reliable technique for generating accurate solubility data.[1][3]
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of high-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, acetonitrile)
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Thermostatic shaker bath or incubator with temperature control (±0.1°C)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (oven, desiccator)
-
Procedure
A. Preparation of Saturated Solution
-
Add an excess amount of the solute to a series of pre-weighed vials. The presence of undissolved solid is essential to ensure that equilibrium saturation is achieved.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
B. Equilibration
-
Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C, 37°C).
-
Agitate the mixtures at a constant speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.[3] Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.
C. Sample Separation
-
After equilibration, stop the agitation and let the vials stand undisturbed at the set temperature for at least 2-4 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
D. Analysis of Solute Concentration
i. HPLC Method (Recommended)
-
Calibration: Prepare a series of standard solutions of the solute of known concentrations in the chosen solvent. Inject these standards into the HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can be expressed in units such as mg/mL, mol/L, or as a mole fraction.
ii. Gravimetric Method
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.[1]
-
Cool the vial in a desiccator and weigh it again.
-
Calculation: Determine the mass of the dissolved solute by subtracting the initial vial weight from the final weight. Determine the mass of the solvent by subtracting the solute mass from the total mass of the solution. Calculate the solubility, typically expressed as grams of solute per 100 g of solvent.
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the equilibrium solubility determination method described above.
Caption: General workflow for equilibrium solubility determination.
References
Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-Boc-amino-4,5-dimethoxybenzoic Acid
For Immediate Release
A Deep Dive into a Versatile Chemical Scaffold for Drug Discovery and Beyond
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the untapped research potential of 2-Boc-amino-4,5-dimethoxybenzoic acid. This versatile building block, featuring a strategically protected amine and an activated carboxylic acid on a dimethoxy-substituted benzene ring, presents a valuable starting point for the synthesis of novel bioactive molecules and functional materials. By leveraging the existing body of knowledge surrounding its parent compound, 2-amino-4,5-dimethoxybenzoic acid, and related structures, this guide outlines promising avenues for future investigation, complete with detailed experimental protocols and data-driven insights.
Core Compound Characteristics
2-Boc-amino-4,5-dimethoxybenzoic acid is a derivative of 2-amino-4,5-dimethoxybenzoic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at the carboxylic acid moiety without interference from the nucleophilic amino group. The Boc group can be readily removed under acidic conditions, providing a controlled and versatile handle for subsequent chemical modifications.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₆ | N/A |
| Molecular Weight | 297.31 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons | N/A |
| Parent Compound CAS | 5653-40-7 (for 2-amino-4,5-dimethoxybenzoic acid) | [1][2][3] |
Potential Research Area 1: Kinase Inhibitors for Oncology
The 6,7-dimethoxyquinazoline scaffold, directly accessible from 2-amino-4,5-dimethoxybenzoic acid, is a well-established pharmacophore in the design of potent kinase inhibitors.[4] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The dimethoxy substitution has been shown to be critical for high-potency inhibition of several kinases, including the Epidermal Growth Factor Receptor (EGFR).[4]
Rationale and Research Direction
The Boc-protected starting material facilitates the synthesis of diverse libraries of 6,7-dimethoxyquinazolinone derivatives. The carboxylic acid can be activated and coupled with various amines to introduce diversity at the 2-position of the quinazolinone core. Subsequent Boc deprotection and further functionalization of the resulting amino group at the 4-position can generate a wide array of compounds for screening against a panel of cancer-relevant kinases.
A key research direction is the development of selective inhibitors for specific kinase targets implicated in cancer progression, such as EGFR, VEGFR, and CDK9.[5][6][7] Structure-activity relationship (SAR) studies can be conducted to optimize potency and selectivity by varying the substituents at the 2 and 4-positions of the quinazoline ring.
Quantitative Data: Biological Activity of Related Compounds
The following table summarizes the inhibitory activities of known 6,7-dimethoxyquinazoline derivatives against various cancer cell lines and kinases, demonstrating the potential of this scaffold.
| Compound | Target | Activity (IC₅₀/GI₅₀) | Cell Line(s) | Reference |
| 4-(3-bromophenyl)amino-6,7-dimethoxyquinazoline | EGFR Tyrosine Kinase | 0.029 nM | N/A | |
| (E)‐3‐(3,4‐Dimethoxyphenyl)‐1‐(4‐(quinazolin‐4‐yloxy)phenyl)prop‐2‐en‐1‐one | Leukemia Cell Lines | ~70% growth inhibition | Leukemia | [8] |
| Quinazolinone Derivative 7 | CDK9 | 0.115 µM | N/A | |
| Quinazolinone Derivative 9 | CDK9 | 0.131 µM | N/A | [5] |
| Quinazolinone Derivative 25 | CDK9 | 0.142 µM | N/A | [5] |
Experimental Protocol: Synthesis of a 6,7-Dimethoxyquinazolinone Library
This protocol outlines a general procedure for the synthesis of a library of 2,4-disubstituted 6,7-dimethoxyquinazolinones starting from 2-Boc-amino-4,5-dimethoxybenzoic acid.
Step 1: Amide Coupling
-
To a solution of 2-Boc-amino-4,5-dimethoxybenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.1 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add the desired primary amine (1.2 eq) to the reaction mixture and stir at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amide intermediate.
Step 2: Boc Deprotection and Cyclization
-
Dissolve the crude Boc-protected amide in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours until the Boc group is completely removed (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
To the resulting crude amine, add an appropriate cyclizing agent. For example, to form a 4-oxo-quinazolinone, the intermediate can be heated with formamide or reacted with an orthoester. To introduce a substituent at the 2-position, the amine can be reacted with an acyl chloride followed by cyclization.
-
Purify the final quinazolinone product by column chromatography or recrystallization.
Diagram of a potential signaling pathway inhibited by quinazolinone-based kinase inhibitors:
Caption: EGFR signaling pathway and the point of inhibition.
Potential Research Area 2: Serotonin Receptor Ligands for Neurological Disorders
The dimethoxyphenyl moiety is a common structural feature in ligands targeting serotonin (5-HT) receptors, which are implicated in a variety of neurological and psychiatric disorders.[9][10][11][12] The 4,5-dimethoxy substitution pattern, in particular, can be explored for its potential to confer selectivity and desired pharmacological activity at specific 5-HT receptor subtypes.
Rationale and Research Direction
2-Boc-amino-4,5-dimethoxybenzoic acid serves as an excellent starting material for the synthesis of novel amides and other derivatives that can be screened for activity at serotonin receptors. The Boc-protected amine allows for the facile synthesis of a library of amides by coupling the carboxylic acid with a diverse set of amines, including those containing pharmacophores known to interact with 5-HT receptors. Subsequent deprotection of the Boc group would yield a primary amine that could be further functionalized to explore its impact on receptor binding and functional activity.
A focused research effort could involve the design and synthesis of ligands with high affinity and selectivity for specific 5-HT receptor subtypes, such as 5-HT₂A, 5-HT₂C, or 5-HT₇, which are targets for the treatment of depression, anxiety, and psychosis.
Experimental Protocol: Synthesis of a Serotonin Receptor Ligand Library
This protocol describes a general method for the synthesis of a library of amides derived from 2-Boc-amino-4,5-dimethoxybenzoic acid for screening at serotonin receptors.
Step 1: Amide Library Synthesis
-
In parallel reaction vessels, dissolve 2-Boc-amino-4,5-dimethoxybenzoic acid (1.0 eq) in an appropriate solvent such as DMF.
-
Add a coupling reagent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) to each vessel.
-
To each vessel, add a unique amine from a diverse amine library (1.2 eq).
-
Allow the reactions to proceed at room temperature for 12-24 hours.
-
Work up the reactions in parallel, for instance, by solid-phase extraction, to isolate the crude amide products.
Step 2: High-Throughput Screening
-
Prepare solutions of the synthesized amides at appropriate concentrations.
-
Perform radioligand binding assays to determine the affinity of each compound for a panel of serotonin receptor subtypes.
-
For compounds showing significant binding affinity, perform functional assays (e.g., calcium mobilization or cAMP assays) to determine whether they act as agonists, antagonists, or inverse agonists.
Diagram illustrating the general workflow for library synthesis and screening:
Caption: Workflow for compound library synthesis and screening.
Potential Research Area 3: Novel Antimicrobial and Anticancer Agents
There is a growing interest in identifying novel chemical scaffolds with antimicrobial and anticancer properties.[3][13][14][15][16] The 2-aminobenzoic acid core is present in various natural and synthetic compounds with demonstrated biological activity. The 4,5-dimethoxy substitution pattern can be explored to enhance the potency and selectivity of these agents.
Rationale and Research Direction
2-Boc-amino-4,5-dimethoxybenzoic acid can be used as a scaffold to generate a diverse range of derivatives for screening against various bacterial, fungal, and cancer cell lines. The carboxylic acid can be converted into esters, amides, or hydrazides, while the Boc-protected amine, after deprotection, can be acylated, alkylated, or used to form heterocyclic rings. This dual functionality allows for the creation of a wide chemical space to explore for potential antimicrobial and anticancer activities.
A promising approach is the synthesis of hybrid molecules that combine the 2-amino-4,5-dimethoxybenzoyl moiety with other known antimicrobial or anticancer pharmacophores.
Quantitative Data: Antimicrobial and Anticancer Activity of Related Compounds
| Compound Class | Organism/Cell Line | Activity (MIC/IC₅₀) | Reference |
| Quinazoline derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Varied MIC values | [17] |
| 6,7-dimethoxyquinazoline derivatives | Leukemia, Melanoma, Ovarian, Breast, Colon cancer cell lines | Moderate to significant growth inhibition | [8] |
| 5-Fluoroindole-2-carboxylic acid | APE1 (cancer target) | 10 µM | [3] |
Experimental Protocol: Synthesis and Screening of Novel Derivatives
Step 1: Derivative Synthesis
-
Amide/Ester Synthesis: React 2-Boc-amino-4,5-dimethoxybenzoic acid with a variety of alcohols or amines using standard coupling procedures to generate a library of esters and amides.
-
Hydrazide Synthesis: Convert the carboxylic acid to the corresponding methyl ester, followed by reaction with hydrazine hydrate to yield the hydrazide.
-
Heterocycle Formation: Utilize the amino and carboxyl groups (after Boc deprotection) to construct various heterocyclic systems, such as benzoxazinones or quinazolinones, as described in previous sections.
Step 2: Biological Screening
-
Antimicrobial Assays: Screen the synthesized compounds against a panel of clinically relevant bacteria and fungi using methods such as broth microdilution to determine the minimum inhibitory concentration (MIC).
-
Anticancer Assays: Evaluate the cytotoxicity of the compounds against a panel of human cancer cell lines (e.g., NCI-60 panel) using assays such as the MTT or SRB assay to determine the IC₅₀ values.
Logical diagram showing the diversification of the core scaffold:
Caption: Diversification of the core chemical scaffold.
Conclusion
2-Boc-amino-4,5-dimethoxybenzoic acid represents a highly promising and versatile starting material for the exploration of novel chemical entities with significant therapeutic potential. The strategic placement of the Boc-protected amine and the carboxylic acid on a dimethoxy-substituted aromatic ring provides a robust platform for the synthesis of diverse compound libraries. The outlined research areas in kinase inhibition, serotonin receptor modulation, and the discovery of new antimicrobial and anticancer agents are just a few of the exciting avenues for investigation. The provided experimental protocols and supporting data serve as a foundation for researchers to embark on these promising research endeavors, ultimately contributing to the advancement of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors | MDPI [mdpi.com]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acnp.org [acnp.org]
- 12. Targeting serotonin receptors with phytochemicals – an in-silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial Peptides as Anticancer Agents: Functional Properties and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Anticancer activities of natural antimicrobial peptides from animals [frontiersin.org]
- 17. ptfarm.pl [ptfarm.pl]
Methodological & Application
Application Notes and Protocols for the Use of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid in solid-phase peptide synthesis (SPPS). This reagent is a key component in the construction of a photolabile linker, offering a mild and orthogonal method for cleaving synthesized peptides from the solid support. The protocols and data presented herein are intended to serve as a guide for the successful application of this versatile building block in the synthesis of a wide range of peptides.
Introduction
In solid-phase peptide synthesis, the choice of a suitable linker is crucial for the successful assembly and cleavage of the target peptide. Photolabile linkers provide an attractive alternative to standard acid-labile linkers, as they allow for the release of the peptide under neutral conditions using UV irradiation. This is particularly advantageous for the synthesis of peptides containing acid-sensitive modifications or for applications where the final product needs to be in a non-acidic buffer.
This compound, a derivative of 6-aminoveratric acid, serves as a precursor to a 6-nitroveratryl (Nve)-type photolabile linker. The dimethoxy-substituted aromatic ring enhances the photosensitivity of the linker, allowing for efficient cleavage at longer UV wavelengths (typically around 365 nm), which minimizes potential damage to the peptide. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for straightforward incorporation into standard Boc-based solid-phase peptide synthesis workflows.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value |
| Synonyms | Boc-6-aminoveratric acid, N-Boc-4,5-dimethoxyanthranilic acid |
| Molecular Formula | C₁₄H₁₉NO₆ |
| Molecular Weight | 297.30 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMF, DCM, and THF |
| Storage | Store at 2-8 °C, protected from light and moisture |
Data Presentation
The following tables summarize representative quantitative data for the use of a photolabile linker derived from this compound in peptide synthesis. These values are illustrative and may vary depending on the specific peptide sequence, resin, and reaction conditions.
Table 1: Representative Linker Loading and Peptide Synthesis Parameters
| Parameter | Typical Value | Notes |
| Linker Loading on Resin | 0.2 - 0.5 mmol/g | Dependent on the resin type and coupling efficiency. |
| Coupling Efficiency per Cycle | >98% | Monitored by a qualitative ninhydrin (Kaiser) test. |
| Overall Peptide Synthesis Yield (on resin) | High | Generally high due to efficient coupling reactions. |
Table 2: Representative Photolytic Cleavage Data
| Parameter | Typical Value | Notes |
| Photolytic Cleavage Yield | 70 - 95% | Dependent on peptide sequence, length, and irradiation conditions.[1] |
| Purity of Cleaved Peptide (crude) | 60 - 90% | Sequence-dependent; purification by HPLC is typically required. |
| Quantum Yield of Photoconversion (related compounds) | ~0.01 - 0.03 | For related 4,5-dimethoxy-2-nitrobenzyl compounds. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a photolabile linker, its attachment to a solid support, and its use in Boc-based solid-phase peptide synthesis.
Protocol 1: Synthesis of a Photolabile Linker Handle
This protocol describes a representative synthesis of a photolabile linker handle derived from this compound.
Materials:
-
This compound
-
Hydroxy-functionalized spacer (e.g., 4-hydroxymethylbenzoic acid methyl ester)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Standard work-up reagents
Procedure:
-
Dissolve this compound (1 eq.) and the hydroxy-functionalized spacer (1 eq.) in anhydrous DCM.
-
Add DMAP (0.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired photolabile linker handle.
Protocol 2: Attachment of the Photolabile Linker to an Amino-functionalized Resin
This protocol outlines the procedure for coupling the synthesized photolabile linker handle to an amino-functionalized resin (e.g., aminomethyl polystyrene).
Materials:
-
Synthesized photolabile linker handle (with a free carboxylic acid)
-
Aminomethyl resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate vessel, dissolve the photolabile linker handle (2 eq. relative to resin loading), HOBt (2 eq.), and DIC (2 eq.) in DMF.
-
Add DIPEA (4 eq.) to the solution and pre-activate for 5-10 minutes.
-
Add the activated linker solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
Protocol 3: Boc-Based Solid-Phase Peptide Synthesis
This protocol describes a single cycle of Boc-SPPS on the photolabile linker-functionalized resin.
Materials:
-
Photolabile linker-functionalized resin
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling agents (e.g., HBTU/HOBt or DIC/HOBt)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), isopropanol (1x), and DMF (5x).
-
-
Neutralization:
-
Add a solution of 10% DIPEA in DMF to the resin and agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-protected amino acid (3-4 eq.) with a suitable coupling agent (e.g., HBTU/HOBt or DIC/HOBt) and DIPEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction with a ninhydrin (Kaiser) test. A negative result indicates completion.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 4: Photolytic Cleavage of the Peptide from the Resin
This protocol details the final cleavage of the synthesized peptide from the solid support using UV irradiation.
Materials:
-
Peptide-bound resin
-
Photocleavage solvent (e.g., a mixture of trifluoroethanol (TFE)/DCM, or a buffered aqueous solution)
-
UV lamp (typically 365 nm)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Wash the peptide-bound resin with DCM and dry it thoroughly under vacuum.
-
Suspend the dried resin in the desired photocleavage solvent in a suitable reaction vessel (e.g., a quartz or borosilicate glass vessel). The concentration of the peptide on the resin should typically be in the range of 1-5 mg/mL.
-
Gently agitate the suspension and purge with an inert gas for 10-15 minutes to remove oxygen, which can quench the photoreaction.
-
Irradiate the suspension with a UV lamp at 365 nm for 1-4 hours with continuous gentle agitation. The optimal irradiation time should be determined empirically for each peptide.
-
After irradiation, filter the resin to collect the supernatant containing the cleaved peptide.
-
Wash the resin with a small amount of the photocleavage solvent and combine the filtrates.
-
Analyze the crude peptide solution by HPLC and mass spectrometry to determine the cleavage yield and purity.
-
If necessary, remove any remaining acid-labile side-chain protecting groups using a standard cleavage cocktail (e.g., TFA with scavengers), followed by precipitation of the peptide in cold diethyl ether.
-
Purify the crude peptide by preparative HPLC.
Mandatory Visualizations
References
Application Notes and Protocols for Coupling with 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of molecules, including peptides, pharmaceuticals, and functional materials. 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid is a valuable building block, incorporating a protected amine and an activated aromatic ring, making it suitable for the synthesis of various complex molecules. The tert-butoxycarbonyl (Boc) protecting group provides robust protection of the amine functionality under a variety of reaction conditions and can be readily removed under acidic conditions.[1] This application note provides detailed protocols for the coupling of this benzoic acid derivative with primary and secondary amines using common and efficient coupling reagents.
Data Presentation: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation.[2][3] While specific quantitative data for this compound is not extensively published, the following table summarizes representative data for common coupling reagents used in similar amide bond formations, such as with other N-Boc protected amino acids or substituted benzoic acids. This data provides a general guideline for reagent selection.
| Coupling Reagent/Additive | Amine Type | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield Range (%) | Key Features & Byproducts |
| HATU / DIPEA | Primary, Secondary | DMF, CH₂Cl₂ | Room Temp. | 30 min - 4 h | 85-95 | High efficiency, especially for hindered amines; water-soluble byproducts.[2][3] |
| HBTU / HOBt / DIPEA | Primary, Secondary | DMF, CH₂Cl₂ | Room Temp. | 1 - 6 h | 80-90 | Widely used, cost-effective alternative to HATU; water-soluble byproducts. |
| EDC / HOBt | Primary, Secondary | CH₂Cl₂, DMF | Room Temp. | 12 - 24 h | 70-85 | Water-soluble carbodiimide, simplifying workup; HOBt suppresses racemization.[4] |
| BOP / DIPEA | Primary, Secondary | DMF, CH₂Cl₂ | Room Temp. | 1 - 4 h | 80-90 | Effective phosphonium-based reagent; byproduct removal can be challenging. |
| DIC / HOBt | Primary, Secondary | CH₂Cl₂ | Room Temp. | 2 - 12 h | 75-85 | Diisopropylurea byproduct is soluble in organic solvents, useful for solid-phase synthesis.[5][6] |
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of this compound with a generic amine.
Protocol 1: Coupling using HATU
This protocol is recommended for its high efficiency and rapid reaction times.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF (0.1 M), add the amine (1.1 equivalents).
-
Add HATU (1.1 equivalents) to the reaction mixture.
-
Slowly add DIPEA (2.0 equivalents) to the mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Protocol 2: Coupling using EDC/HOBt
This protocol utilizes a water-soluble carbodiimide, which can simplify the purification process.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
Anhydrous CH₂Cl₂ (Dichloromethane) or DMF
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous CH₂Cl₂ or DMF (0.1 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with CH₂Cl₂ or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism for amide bond formation using a uronium-based coupling reagent like HATU and the experimental workflow for the coupling protocol.
References
- 1. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes: The Strategic Use of Boc-Protected Benzoic Acid Derivatives as Chemical Linkers
Introduction
In the fields of medicinal chemistry, drug development, and bioconjugation, chemical linkers are crucial components that connect two or more distinct molecular entities, such as an antibody and a cytotoxic drug in an Antibody-Drug Conjugate (ADC). The properties of the linker—its length, flexibility, and stability—profoundly influence the overall efficacy, pharmacokinetics, and safety of the conjugate.[1][] Benzoic acid derivatives are often employed as rigid spacers within a linker to provide defined spatial separation between the conjugated molecules.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly for masking reactive amine functionalities.[3][4] Its widespread use stems from its stability under a broad range of synthetic conditions and its clean, quantitative removal under mild acidic conditions, typically with trifluoroacetic acid (TFA).[5][6] This acid-labile nature is key to its utility, enabling a highly controlled, sequential approach to the synthesis of complex bioconjugates.[3] When applied to aminobenzoic acid scaffolds, the Boc group allows for the selective reaction of the carboxylic acid moiety, followed by deprotection of the amine for subsequent conjugation, making it an invaluable tool for researchers and drug developers.
These application notes provide detailed protocols and quantitative data for the use of Boc-protected benzoic acid derivatives as chemical linkers in various bioconjugation strategies.
Key Applications
The primary application of Boc-protected aminobenzoic acid linkers is in scenarios requiring controlled, stepwise synthesis of complex molecular architectures.
-
Antibody-Drug Conjugates (ADCs): In ADC construction, a linker connects a monoclonal antibody to a potent cytotoxic payload.[1][7] Boc-protected aminobenzoic acid can be incorporated as a rigid component within the linker. The synthesis typically involves first coupling the carboxylic acid of the linker to an amine-containing payload. After purification, the Boc group is removed to reveal the amine, which is then conjugated to the antibody, often via an additional functional group introduced for this purpose.[8] This modular assembly ensures precision and control over the final ADC structure.[9]
-
PROteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9][10] The linker connecting the target-binding ligand and the E3 ligase ligand is critical for efficacy. A Boc-protected aminobenzoic acid linker allows for the sequential coupling of these two ligands. This stepwise approach is essential for building a library of PROTACs with varying linker lengths and attachment points to optimize degradation activity.[10]
-
Solid-Phase Peptide Synthesis (SPPS): While the classic use of Boc protection is for alpha-amino acids, Boc-protected aminobenzoic acids can be incorporated into peptide sequences to introduce rigid, non-natural spacers.[11][12][13] This can be used to control the secondary structure of a peptide or to create specific spatial arrangements of side chains. The standard SPPS cycle of deprotection, neutralization, and coupling is readily adapted for this purpose.[14]
Data Presentation
The efficiency of the coupling and deprotection steps is critical for the overall yield and purity of the final conjugate. The following tables summarize key quantitative data for these processes.
Table 1: Summary of Common Boc Deprotection Conditions
| Reagent | Concentration | Solvent | Typical Reaction Time | Efficiency/Yield | Notes |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 30-60 min | >95% | The most common and efficient method.[8][15] |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Ethyl Acetate | 1-4 hours | >90% | Milder than TFA; can be more selective.[16][17] |
| Oxalyl Chloride | 3 equivalents | Methanol | 1-4 hours | Up to 90% | A mild method for substrates with other acid-labile groups.[18][19] |
| Lewis Acids (e.g., TMSI, ZnBr₂) | Varies | Acetonitrile, DCM | Varies | >85% | Milder conditions, but may require optimization.[17] |
Table 2: Representative Coupling Reaction Conditions and Yields
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield |
|---|---|---|---|---|---|
| EDC / NHS | - | DIPEA / TEA | DMF / DCM | 2-12 hours | >90% |
| HATU | - | DIPEA / TEA | DMF | 1-4 hours | >95% |
| DIC | HOBt | DIPEA | DMF / DCM | 2-6 hours | >90% |
| PyBOP | - | DIPEA | DMF | 1-4 hours | >90% |
Data compiled from various sources for amide bond formation.[20][21][22] Yields are dependent on specific substrates.
Table 3: Comparative Stability of Linker Bonds in ADCs
| Linker Type | Bond Formed | Relative Stability in Plasma (pH 7.4) | Release Mechanism |
|---|---|---|---|
| Amide (Non-cleavable) | Amide | Very High | Proteolytic degradation of antibody |
| Hydrazone | Hydrazone | Low to Moderate | Acid-catalyzed hydrolysis in endosomes/lysosomes |
| Thioether (Non-cleavable) | Thioether | Very High | Proteolytic degradation of antibody |
| Dipeptide (e.g., Val-Cit) | Amide | High | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) |
This table provides a qualitative comparison of the stability of the final bond formed after conjugation.[23][24][25] The amide bond formed from the carboxylic acid of the benzoic acid linker is generally highly stable.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA
This protocol describes the standard method for removing a Boc protecting group from an amine.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)[8]
-
Dichloromethane (DCM), anhydrous[8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mL per gram of substrate).
-
Add TFA to the solution to a final concentration of 25-50% (v/v). For a 50% solution, add an equal volume of TFA to the DCM solution.[15]
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, remove the DCM and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with toluene can help remove residual TFA.[15]
-
The resulting amine TFA salt can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or Ethyl Acetate), wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.[4]
Protocol 2: Solution-Phase Coupling of Boc-4-aminobenzoic Acid to a Payload
This protocol details the activation of the carboxylic acid of a Boc-protected linker and its conjugation to an amine-containing payload molecule using HATU.
Materials:
-
Boc-4-aminobenzoic acid
-
Amine-containing payload (Payload-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate)[21]
-
N,N-Diisopropylethylamine (DIPEA)[21]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-4-aminobenzoic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing payload (Payload-NH₂) (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the payload solution to the activated linker solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (Boc-linker-payload) by flash column chromatography on silica gel.
Protocol 3: Solid-Phase Coupling of Boc-4-aminobenzoic Acid
This protocol describes the coupling of Boc-4-aminobenzoic acid to a resin-bound peptide with a free N-terminal amine, as part of an SPPS workflow.
Materials:
-
N-terminally deprotected peptide-resin (e.g., on Merrifield or PAM resin)[26]
-
Boc-4-aminobenzoic acid
-
Diisopropylcarbodiimide (DIC)[14]
-
1-Hydroxybenzotriazole (HOBt)[14]
-
DIPEA (for neutralization)[14]
-
Anhydrous DMF and DCM
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes, then wash several times with DMF.
-
N-terminal Deprotection (if starting with Boc-protected peptide): Treat the resin with 50% TFA in DCM (1 x 2 min, 1 x 30 min). Wash thoroughly with DCM, then DMF.
-
Neutralization: Treat the resin with 10% DIPEA in DMF (2 x 2 min) to neutralize the TFA salt to the free amine. Wash thoroughly with DMF.[14]
-
Coupling: a. In a separate vessel, dissolve Boc-4-aminobenzoic acid (3.0 equivalents relative to resin loading) and HOBt (3.0 equivalents) in a minimal volume of DMF. b. Add the dissolved amino acid/HOBt solution to the neutralized resin. c. Add DIC (3.0 equivalents) to the resin slurry. d. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (colorless/yellow beads) indicates complete coupling.[12]
-
Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
The resin is now ready for the next deprotection/coupling cycle or final cleavage.
Visualizations
Caption: Sequential conjugation workflow using a Boc-protected benzoic acid linker.
Caption: The reversible cycle of amine protection and deprotection using Boc.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
- 21. benchchem.com [benchchem.com]
- 22. peptide.com [peptide.com]
- 23. benchchem.com [benchchem.com]
- 24. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. chempep.com [chempep.com]
Application Notes and Protocols: 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid is a valuable building block in medicinal chemistry, particularly in the synthesis of heterocyclic scaffolds for drug discovery. The presence of the tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen allows for selective reactions at other positions of the molecule, making it an ideal starting material for the construction of complex molecular architectures. Its dimethoxy-substituted phenyl ring is a common feature in many biologically active compounds, contributing to favorable interactions with various biological targets.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology. Detailed experimental protocols for its preparation and subsequent elaboration into a quinazolinone-based kinase inhibitor are presented.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₆ |
| Molecular Weight | 297.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
| CAS Number | Not available |
Application Note I: Synthesis of Quinazolinone-Based Kinase Inhibitors
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The Boc-protected 2-amino-4,5-dimethoxybenzoic acid is an excellent precursor for the synthesis of 6,7-dimethoxy-substituted quinazolinones. The Boc group prevents unwanted side reactions of the aniline nitrogen during the initial amide bond formation and subsequent cyclization steps. This allows for a controlled and high-yielding synthesis of the desired quinazolinone core.
General Synthetic Strategy:
The overall synthetic approach involves the coupling of this compound with an appropriate amine, followed by deprotection of the Boc group and subsequent cyclization to form the quinazolinone ring. Further functionalization of the quinazolinone core can then be achieved to generate a library of potential kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the Boc protection of 2-amino-4,5-dimethoxybenzoic acid.
Materials:
-
2-Amino-4,5-dimethoxybenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) in DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound as a white solid.
Protocol 2: Synthesis of a Hypothetical Quinazolinone-Based Kinase Inhibitor
This protocol outlines the synthesis of a 6,7-dimethoxy-quinazolinone derivative, a common scaffold for kinase inhibitors, using the Boc-protected building block.
Materials:
-
This compound
-
4-Fluoroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Formic acid
-
Standard glassware for organic synthesis
Procedure:
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluoroaniline (1.1 eq) and continue stirring at room temperature for 18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude amide intermediate.
Step 2: Boc Deprotection
-
Dissolve the crude amide from Step 1 in a mixture of DCM and TFA (1:1).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent under reduced pressure. Co-evaporate with DCM (2 x 20 mL) to remove residual TFA.
Step 3: Cyclization to Quinazolinone
-
To the crude deprotected amine from Step 2, add an excess of formic acid.
-
Heat the reaction mixture at 100 °C for 4 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the desired 6,7-dimethoxy-3-(4-fluorophenyl)quinazolin-4(3H)-one.
Quantitative Data
The following table presents hypothetical inhibitory activity data for a series of quinazolinone derivatives synthesized using the described methods. This data is for illustrative purposes to demonstrate how quantitative results for such compounds would be presented.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| QN-1 | EGFR | 15 |
| QN-2 | VEGFR2 | 25 |
| QN-3 | PDGFRβ | 40 |
| QN-4 | c-Kit | 30 |
Visualizations
Signaling Pathway
Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow
Caption: Workflow for the synthesis of a quinazolinone derivative.
Step-by-step synthesis protocol for derivatives of this compound
As a specific compound was not provided, this document outlines the synthesis protocols for derivatives of Tamoxifen , a widely studied Selective Estrogen Receptor Modulator (SERM). Tamoxifen itself is a prodrug, metabolized in the liver by cytochrome P450 enzymes into active metabolites like 4-hydroxytamoxifen (4-OHT) and N-desmethyl-4-hydroxytamoxifen (endoxifen).[1][2] These metabolites exhibit significantly higher binding affinity for the estrogen receptor (ER) than the parent drug.[3] The synthesis of these and other derivatives is of high interest to researchers developing therapies for hormone-dependent cancers.
The core structure of Tamoxifen is a triphenylethylene scaffold.[1] A common and effective method for constructing this tetrasubstituted alkene core is the McMurry coupling reaction.[4][5] This reaction reductively couples two ketone molecules to form an alkene and is a key step in many synthetic routes to Tamoxifen and its analogues.[5][6][7] Alternative strategies include Grignard reactions followed by dehydration or direct cross-coupling of organolithium reagents.[1][8]
This document provides detailed protocols for the synthesis of the Tamoxifen core via McMurry coupling, followed by methods for preparing its key active derivatives, 4-hydroxytamoxifen and endoxifen.
Experimental Protocols
Protocol 1: Synthesis of (Z)-Tamoxifen Core via McMurry Coupling
This protocol describes the formation of the triphenylethylene core structure using a low-valent titanium-mediated McMurry coupling of two different ketones.
Materials:
-
Titanium (IV) tetrachloride (TiCl₄)
-
Zinc dust (Zn) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
4-Hydroxybenzophenone
-
Propiophenone (1-phenyl-1-propanone)
-
Pyridine
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Preparation of Low-Valent Titanium Reagent: To a round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF. Cool the flask to 0°C in an ice bath. Slowly add TiCl₄ dropwise, followed by the portion-wise addition of a reducing agent like zinc dust.[5] The mixture is then heated to reflux for approximately 2 hours, during which the color should change to black, indicating the formation of the active low-valent titanium species.
-
Coupling Reaction: A solution of 4-hydroxybenzophenone and propiophenone in anhydrous THF is prepared. This ketone mixture is added dropwise to the refluxing titanium suspension.[5] The reaction is refluxed for an additional 5-8 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched by slow, careful addition of aqueous HCl. The mixture is filtered through celite to remove titanium salts. The filtrate is transferred to a separatory funnel, and the organic layer is washed sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product, a mixture of (E) and (Z) isomers, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired (Z)-isomer.
-
Final Alkylation Step: The purified phenolic intermediate is then alkylated using 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., sodium ethoxide) to yield the final Tamoxifen product.[9]
Protocol 2: Synthesis of (Z)-4-Hydroxytamoxifen (4-OHT)
4-OHT is a primary active metabolite. Its synthesis often involves the demethylation of a methoxy-substituted Tamoxifen precursor.
Materials:
-
(Z)-4-Methoxy-tamoxifen precursor (synthesized via McMurry coupling using 4-methoxybenzophenone)
-
Boron tribromide (BBr₃) or Pyridinium hydrochloride
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Standard work-up and purification reagents as listed in Protocol 1.
Procedure:
-
Demethylation: Dissolve the (Z)-4-methoxy-tamoxifen precursor in anhydrous DCM under a nitrogen atmosphere and cool to -78°C (dry ice/acetone bath). Add a solution of BBr₃ in DCM dropwise.[10] Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol at 0°C. The solvent is removed in vacuo. The residue is redissolved in ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield pure (Z)-4-hydroxytamoxifen.[7]
Protocol 3: Synthesis of (Z)-Endoxifen (N-desmethyl-4-hydroxytamoxifen)
Endoxifen is another potent metabolite formed by both N-demethylation and hydroxylation of Tamoxifen.[3] A convenient laboratory synthesis can be achieved in multiple steps.[11][12]
Materials:
-
4-Hydroxybenzophenone
-
1-(4-(2-(Methylamino)ethoxy)phenyl)-1-phenylethan-1-one (ketone precursor)
-
Low-valent titanium reagent (prepared as in Protocol 1)
-
Reagents for work-up and purification as listed in Protocol 1.
-
Semi-preparative Reverse Phase HPLC system for isomer separation.
Procedure:
-
McMurry Coupling: The synthesis starts with the McMurry coupling of 4-hydroxybenzophenone and a custom-synthesized ketone precursor containing the N-methylaminoethoxy side chain. The coupling is performed as described in Protocol 1.[13]
-
Isomer Mixture: This reaction typically yields a mixture of (E) and (Z)-isomers of endoxifen.
-
Purification and Separation: The crude product is first purified by silica gel chromatography. The resulting mixture of isomers is then separated using semi-preparative Reverse Phase HPLC to isolate the biologically active (Z)-isomer.[11]
-
Isomer Interconversion (Optional): The undesired (E)-isomer can be converted to a 1:1 mixture of (Z/E)-isomers by treatment with a strong acid (e.g., trifluoroacetic acid in DCM), which can then be re-subjected to HPLC separation to improve the overall yield of the (Z)-isomer.[11]
Quantitative Data Summary
The efficiency of synthesis can vary significantly based on the specific reagents, reaction conditions, and purification techniques employed. The following table summarizes typical data found in the literature for these syntheses.
| Derivative | Key Reaction | Typical Yield (%) | Z:E Isomer Ratio (Post-Reaction) | Purity (%) (Post-Purification) | Reference |
| (Z)-Tamoxifen | McMurry Coupling | 50-70% | Varies (e.g., 1:1 to 4:1) | >98 | [4],[8] |
| (Z)-4-OHT | Demethylation (BBr₃) | 70-90% | >95:5 (from pure Z-precursor) | >99 | [10] |
| (Z)-Endoxifen | McMurry Coupling & HPLC | 30-50% (overall) | Varies, often E-major | >99 | [11],[12] |
Visualizations
Signaling Pathway
Tamoxifen acts as a competitive antagonist of estrogen at the estrogen receptor (ER).[2] Upon binding, it induces a conformational change in the ER, preventing the binding of coactivators and inhibiting the transcription of estrogen-responsive genes involved in cell proliferation.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. Molecular mechanisms and mode of tamoxifen resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tamoxifen derivatives for delivery of the antitumoral (DACH)Pt group: selective synthesis by McMurry coupling, and biochemical behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An atom efficient synthesis of tamoxifen - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02977F [pubs.rsc.org]
- 9. Tamoxifen synthesis - chemicalbook [chemicalbook.com]
- 10. d-nb.info [d-nb.info]
- 11. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multi-gram-scale stereoselective synthesis of Z-endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a key strategy in modern drug discovery and development. These unique building blocks can introduce conformational constraints, enhance metabolic stability, and improve the pharmacokinetic properties of peptide-based therapeutics. 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid is a sterically hindered aromatic amino acid analog used to create novel peptide structures, including peptidomimetics and constrained peptides. Its rigid structure is valuable for mimicking beta-turns or for creating specific spatial arrangements of pharmacophoric groups.
These application notes provide detailed protocols for the efficient incorporation of this building block into peptide chains using solid-phase peptide synthesis (SPPS) with a tert-butyloxycarbonyl (Boc) protection strategy. Due to the steric hindrance posed by the ortho-amino group and the two methoxy groups on the benzene ring, optimized coupling protocols are necessary to achieve high yields and purity.
Chemical Structure
Caption: Structure of the Boc-protected building block.
Experimental Protocols
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for Fmoc deprotection if applicable in a mixed Boc/Fmoc strategy)
-
Coupling reagents:
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Cleavage cocktail scavengers:
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Phenol
-
Thioanisole
-
-
Diethyl ether, cold
-
Acetic anhydride (for capping)
Protocol 1: Standard Boc-SPPS Deprotection and Neutralization
This protocol describes the removal of the N-terminal Boc group from the growing peptide chain attached to the resin.
-
Resin Washing: Wash the peptide-resin thoroughly with DCM (3 x 1 min).
-
Boc Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes, then drain. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Washing: Drain the TFA solution and wash the resin with DCM (3 x 1 min) followed by isopropanol (1 x 1 min) and then DCM (3 x 1 min) to remove residual TFA.[1]
-
Neutralization: Add a solution of 10% DIPEA in DCM to the resin and agitate for 2 minutes. Drain and repeat the neutralization step once more.[1]
-
Final Washing: Wash the resin with DCM (3 x 1 min) and then with DMF (3 x 1 min) to prepare for the coupling step.
Protocol 2: Coupling of this compound
Due to the steric hindrance of this building block, a standard DIC/HOBt coupling may result in low yields. More potent coupling reagents and optimized conditions are recommended. A "double coupling" strategy is often necessary to drive the reaction to completion.
Method A: High-Efficiency Coupling using HATU
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the pre-activated solution to the neutralized peptide-resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.
-
Monitoring: Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Method B: Double Coupling with HBTU/HOBt
-
First Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents), HBTU (2-4 equivalents), and HOBt (2-4 equivalents) in DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add DIPEA (4-6 equivalents) to initiate the coupling.[1]
-
Agitate the mixture at room temperature for 1-2 hours.[1]
-
Wash the resin with DMF (3 x 1 min).
-
-
Monitoring: Perform a Kaiser test. If the test is positive (blue/purple beads), proceed to the second coupling.
-
Second Coupling: Repeat the coupling procedure with a fresh solution of the activated amino acid and reagents for an additional 1-2 hours.
-
Final Washing: Once the Kaiser test is negative, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 3: Capping of Unreacted Amines (Optional)
If the coupling remains incomplete after a double coupling, it is advisable to cap the unreacted free amines to prevent the formation of deletion peptides.
-
Wash: Wash the peptide-resin with DMF.
-
Capping: Add a solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v) to the resin.
-
React: Agitate at room temperature for 30 minutes.
-
Wash: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
Protocol 4: Cleavage and Deprotection
The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence.
Cocktail A: Standard Cleavage (for peptides without Trp, Met, or Cys)
-
Composition: 95% TFA, 2.5% Water, 2.5% TIS.
Cocktail B: Reagent K (for peptides containing Trp, Met, or Cys)
-
Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Collection: Filter the cleavage solution from the resin into a clean collection tube.
-
Resin Washing: Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.
-
Peptide Precipitation: In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.
-
Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., by HPLC).
Data Presentation
The following table summarizes the expected coupling efficiencies for this compound with different coupling strategies, based on literature for sterically hindered amino acids. Actual yields may vary depending on the peptide sequence and reaction conditions.
| Coupling Reagent/Method | Equivalents (AA:Reagent:Base) | Reaction Time (hours) | Expected Coupling Efficiency | Notes |
| DIC/HOBt | 3 : 3 : 6 | 2-4 | Low to Moderate | Not recommended for this sterically hindered building block. |
| HBTU/HOBt (Single Coupling) | 3 : 2.9 : 6 | 2-4 | Moderate | May require a second coupling. |
| HBTU/HOBt (Double Coupling) | 2 x (3 : 2.9 : 6) | 2 x 2 | High | Recommended standard procedure. |
| HATU (Single Coupling) | 3 : 2.9 : 6 | 2-4 | Very High | Often the most effective method for difficult couplings. |
| PyBOP (Single Coupling) | 3 : 2.9 : 6 | 2-4 | High | A good alternative to HBTU and HATU. |
Visualizations
Experimental Workflow for Incorporation
Caption: Workflow for the incorporation of the hindered amino acid.
Potential Application in Receptor Binding
The incorporation of rigid, non-natural amino acids like 2-amino-4,5-dimethoxybenzoic acid is a common strategy to create constrained peptides that can mimic the conformation of a protein's binding loop. This can lead to peptides with high affinity and selectivity for a specific biological target, such as a cell surface receptor.
Caption: Constrained peptide binding to a cell surface receptor.
References
Application Notes and Protocols for Amide Bond Formation Using Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly within the pharmaceutical and biotechnology industries. The reaction involves the coupling of a carboxylic acid with an amine, forming a stable amide linkage. Benzoic acid, as a simple and readily available aromatic carboxylic acid, serves as a common model substrate and a building block in the synthesis of a wide range of biologically active molecules and materials.
These application notes provide a comprehensive overview of various methods for the formation of amide bonds using benzoic acid. Detailed protocols for several common and effective coupling methodologies are presented, along with comparative data to aid in the selection of the most suitable conditions for a specific application.
Data Presentation: Comparative Analysis of Amide Coupling Methods for Benzoic Acid
The selection of a coupling reagent is critical and can significantly impact reaction efficiency, yield, and purity. The following table summarizes quantitative data for the amide bond formation between benzoic acid and various amines using different coupling methodologies.
| Coupling Method | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| EDC/HOBt | Benzylamine | DIPEA | DMF | 0 to RT | 12-24 | >90 (typical) | [1][2] |
| HATU | Benzylamine | DIPEA | DMF | RT | 1-3 | High | [3][4] |
| HATU | Aniline | DIPEA | DMF | RT | 4 | 85 | [5] |
| Boric Acid (1 mol%) | Benzylamine | - | Toluene | Reflux | 20 | 89 | [6] |
| TiCl₄ | Aniline | Pyridine | Pyridine | 85 | 2 | 98 | [7] |
| DIC/HOPO | Benzylamine | - | Water/MeCN | RT | - | 91 | [1][8] |
| DMT-MM | Benzylamine | - | Water/MeCN | RT | - | 88 | [1][8] |
| COMU/Collidine | Benzylamine | Collidine | Water/MeCN | RT | - | 85 | [1][8] |
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a classic and widely used protocol for amide bond formation, known for its reliability and cost-effectiveness.
Materials:
-
Benzoic acid (1.0 eq)
-
Amine (e.g., Benzylamine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Apparatus for aqueous workup (separatory funnel)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add the base, DIPEA (2.0-3.0 eq), to the mixture.
-
Slowly add solid EDC hydrochloride (1.2 eq) to the reaction mixture in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.[1]
Protocol 2: HATU-Mediated Amide Coupling
HATU is a highly efficient uronium-based coupling reagent, particularly useful for less nucleophilic amines and for minimizing racemization in chiral substrates.
Materials:
-
Benzoic acid (1.0 eq)
-
Amine (e.g., Aniline) (1.0-1.2 eq)
-
HATU (1.0-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzoic acid (1.0 eq) and HATU (1.0-1.5 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add the base (DIPEA or TEA, 2.0-5.0 eq) to the solution.
-
Stir the mixture for 15-30 minutes at room temperature for pre-activation of the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature for 1-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography if required.
Protocol 3: Boric Acid Catalyzed Amidation (Green Chemistry Approach)
This protocol offers a more environmentally friendly approach to amide synthesis, utilizing a simple and inexpensive catalyst.
Materials:
-
Benzoic acid (1.0 eq)
-
Amine (e.g., Benzylamine) (1.03 eq)
-
Boric acid (1-10 mol%)
-
Toluene
-
Dean-Stark apparatus
-
Heating mantle and oil bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add benzoic acid (1.0 eq), boric acid (e.g., 1 mol%), and toluene.
-
Stir the mixture for 10 minutes.
-
Add the amine (1.03 eq) to the reaction mixture.
-
Heat the mixture to reflux using an oil bath.
-
Continue heating and monitor the collection of water in the Dean-Stark trap.
-
The reaction is typically complete within 5-20 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into hexanes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold hexanes.
-
The crude product can be further purified by recrystallization.[6]
Protocol 4: TiCl₄ Mediated Amidation
This method provides a rapid and high-yielding route to amides, particularly with aromatic amines.
Materials:
-
Benzoic acid (1.0 eq)
-
Amine (e.g., Aniline) (1.0 eq)
-
Titanium (IV) chloride (TiCl₄) (3.0 eq)
-
Pyridine (as solvent and base)
-
Magnetic stirrer and stir bar
-
Screw-capped vial or round-bottom flask
-
Heating block or oil bath
Procedure:
-
In a screw-capped vial, dissolve benzoic acid (1.0 eq) in pyridine.
-
Heat the resulting solution to 85 °C.
-
Carefully add TiCl₄ (3.0 eq) to the heated solution, followed by the addition of the amine (1.0 eq). Caution: The addition of TiCl₄ can be exothermic.
-
Continue heating at 85 °C for approximately 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the reaction mixture with 1 N HCl aqueous solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase to obtain the amide product. Further purification by chromatography may be performed if necessary.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of three important classes of heterocyclic compounds: 3,4-dihydropyrimidin-2(1H)-ones, indoles, and tetrahydrobenzofuranones. The methodologies highlighted—microwave-assisted multicomponent reactions, continuous flow chemistry, and visible-light photoredox catalysis—represent modern, efficient, and often more sustainable approaches compared to traditional synthetic methods.
Application Note 1: Microwave-Assisted, Solvent-Free Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic scaffold found in numerous biologically active compounds. The use of microwave irradiation under solvent-free conditions drastically reduces reaction times from hours to minutes and often increases yields, aligning with the principles of green chemistry.[1]
Quantitative Data Summary
The following table summarizes the results for the microwave-assisted, solvent-free synthesis of various DHPMs using sulfamic acid as a catalyst.[1]
| Entry | Aldehyde (1 mmol) | β-Ketoester (1 mmol) | Urea/Thiourea (1.5 mmol) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 3.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 3.0 | 95 |
| 3 | 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 4.0 | 94 |
| 4 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 4.5 | 90 |
| 5 | 2-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 3.0 | 89 |
| 6 | Benzaldehyde | Ethyl acetoacetate | Thiourea | 3.5 | 94 |
| 7 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | 3.0 | 96 |
Experimental Protocol: Microwave-Assisted Synthesis of 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
This protocol details the synthesis of a representative DHPM using a domestic microwave oven.[1]
Materials:
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Ethyl acetoacetate (1 mmol, 130.1 mg, 128 µL)
-
Urea (1.5 mmol, 90.1 mg)
-
Sulfamic acid (20 mol%, 19.4 mg)
-
100 mL beaker
-
Watch glass
-
Domestic microwave oven (e.g., Samsung, 300W)
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Filtration apparatus
Procedure:
-
Place 4-chlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%) into a 100 mL beaker.
-
Cover the beaker with a watch glass.
-
Place the beaker in a domestic microwave oven and irradiate at 300W.
-
The reaction is carried out in pulses of 20 seconds with intermittent cooling to prevent overheating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The typical total irradiation time is 3.0 minutes.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Add ice-cold water to the reaction mixture to precipitate the solid product.
-
Wash the solid thoroughly with water to remove any unreacted urea.
-
Filter the crude product and recrystallize from ethanol to afford the pure dihydropyrimidinone.
Experimental Workflow
Application Note 2: Continuous Flow Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus.[2] Transferring this reaction to a continuous flow system offers significant advantages, including enhanced heat and mass transfer, precise control over reaction time and temperature, and improved safety, especially when dealing with potentially hazardous intermediates.[3] This protocol describes a high-temperature continuous flow synthesis of 1,2,3,4-tetrahydrocarbazole.
Quantitative Data Summary
The following table presents data from a microwave-assisted continuous flow Fischer indole synthesis, demonstrating the effect of reaction conditions on product yield.[3]
| Entry | Substrates | Solvent | Temp (°C) | Residence Time (s) | Yield (%) |
| 1 | Phenylhydrazine, Cyclohexanone | Acetic Acid | 240 | 21 | 75 |
| 2 | Phenylhydrazine, Cyclopentanone | Acetic Acid | 220 | 42 | 68 |
| 3 | 4-Methoxyphenylhydrazine, Cyclohexanone | Acetic Acid | 240 | 21 | 72 |
Experimental Protocol: Continuous Flow Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol utilizes a commercial flow chemistry system with microwave heating to achieve rapid indole synthesis.[3]
Materials and Equipment:
-
Phenylhydrazine
-
Cyclohexanone
-
Acetonitrile (MeCN)
-
Acetic Acid (AcOH)
-
Flow chemistry system (e.g., H-Cube or similar, equipped with pumps and a microwave reactor)
-
Back pressure regulator
-
Work-up and purification equipment
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a 2.0 M solution of cyclohexanone in acetic acid.
-
Solution B: Prepare a 2.2 M solution of phenylhydrazine in acetonitrile.
-
-
System Setup:
-
Assemble the continuous flow reactor, ensuring the pumps are primed with the respective solutions.
-
Set the microwave reactor to the desired power (e.g., 145 W) to achieve a reaction temperature of 240 °C. A back pressure regulator is used to superheat the solvent.
-
The two reagent streams are combined at a T-mixer before entering the heated reactor zone.
-
-
Reaction Execution:
-
Pump Solution A and Solution B at a combined flow rate of 15 mL/min. This corresponds to a residence time of 21 seconds in a reactor of the specified volume.
-
Allow the system to reach a steady state by discarding the initial output (approximately 3 reactor volumes).
-
Collect the product stream. Under these conditions, a throughput of approximately 115 g per hour can be achieved.
-
-
Work-up and Purification:
-
The collected reaction output is cooled.
-
The crude product is then purified using standard laboratory techniques such as extraction, followed by chromatography or recrystallization to yield pure 1,2,3,4-tetrahydrocarbazole.
-
Experimental Workflow
Application Note 3: Visible-Light Photoredox Catalysis for Tetrahydrobenzofuranone Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of complex molecules under mild conditions. This protocol describes the synthesis of a tetrahydrobenzofuranone derivative via a direct oxidative [3+2] cycloaddition between a 1,3-dicarbonyl compound and an alkene, using Eosin Y as an inexpensive, metal-free organocatalyst.
Quantitative Data Summary
The table below shows the substrate scope for the synthesis of various tetrahydrobenzofuranones, demonstrating the versatility of the method with different chalcones.
| Entry | Chalcone (0.5 mmol) | 1,3-Dicarbonyl (1 mmol) | Time (h) | Yield (%) |
| 1 | Chalcone | Dimedone | 12 | 89 |
| 2 | 4-Methylchalcone | Dimedone | 12 | 85 |
| 3 | 4-Methoxychalcone | Dimedone | 12 | 82 |
| 4 | 4-Chlorochalcone | Dimedone | 12 | 92 |
| 5 | 4-Nitrochalcone | Dimedone | 12 | 95 |
| 6 | Chalcone | 1,3-Cyclohexanedione | 12 | 78 |
Experimental Protocol: Synthesis of 6,6-Dimethyl-2,4-diphenyl-2,3,4,6,7,8-hexahydrobenzofuran-5-one
This protocol details a visible-light-mediated synthesis using a simple compact fluorescent lamp (CFL) as the light source.
Materials and Equipment:
-
Chalcone (0.5 mmol, 104.1 mg)
-
Dimedone (1 mmol, 140.2 mg)
-
Eosin Y (4 mol%, 13.8 mg)
-
Acetonitrile (CH₃CN), 2 mL
-
Standard reaction vial (e.g., 10 mL) with a stir bar
-
23 W Compact Fluorescent Lamp (CFL)
-
Magnetic stirrer
-
Work-up and purification equipment (rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup:
-
In a 10 mL reaction vial equipped with a magnetic stir bar, add chalcone (0.5 mmol), dimedone (1 mmol), and Eosin Y (4 mol%).
-
Add 2 mL of acetonitrile to the vial.
-
The vial is left open to the air.
-
-
Irradiation:
-
Place the reaction vial on a magnetic stirrer at a distance of approximately 5-10 cm from a 23 W CFL.
-
Irradiate the mixture at room temperature with vigorous stirring for 12 hours.
-
-
Work-up and Purification:
-
Upon completion (monitored by TLC), transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (using an appropriate eluent such as ethyl acetate/hexane) to afford the pure tetrahydrobenzofuranone product.
-
Experimental Workflow
References
- 1. Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans [organic-chemistry.org]
- 2. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid. Our aim is to help you improve your reaction yields and obtain a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and efficient synthesis involves a two-step process. First, the starting material, 2-amino-4,5-dimethoxybenzoic acid, is prepared. This is then followed by the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product.
Q2: I am having trouble with the solubility of the starting material, 2-amino-4,5-dimethoxybenzoic acid. What can I do?
2-amino-4,5-dimethoxybenzoic acid can exhibit poor solubility in some organic solvents. To overcome this, using a biphasic solvent system such as dioxane/water or THF/water with an appropriate base is highly recommended. The base will deprotonate the carboxylic acid, forming a more soluble salt and facilitating the reaction with Boc₂O.
Q3: What are the most common side reactions to watch out for during the Boc protection step?
The primary side reactions include:
-
Di-Boc Protection: The formation of a di-protected product where the amino group reacts with two molecules of Boc₂O. This can be minimized by using a controlled amount of Boc₂O (typically 1.1 to 1.2 equivalents) and avoiding prolonged reaction times.
-
Isocyanate Formation: Under certain conditions, an isocyanate intermediate can form, which may then react with another amine molecule to produce a urea byproduct. Running the reaction at or below room temperature can help to suppress this side reaction.
-
Esterification: If the reaction is carried out in an alcohol solvent for an extended period, there is a possibility of ester formation at the carboxylic acid group.
Q4: How can I effectively purify the final product?
Purification of this compound can typically be achieved through crystallization. After an acidic workup to precipitate the product, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can yield a high-purity crystalline solid. If crystallization is challenging or if impurities are difficult to remove, flash column chromatography on silica gel is a reliable alternative.
Troubleshooting Guides
Problem 1: Low or No Conversion to the Boc-Protected Product
| Possible Cause | Solution |
| Poor Solubility of Starting Material | Utilize a biphasic solvent system like dioxane/water or THF/water with a suitable base (e.g., NaOH, NaHCO₃) to improve solubility. |
| Weak Nucleophilicity of the Amine | While the amino group in 2-amino-4,5-dimethoxybenzoic acid is reasonably nucleophilic, if the reaction is sluggish, consider adding a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the Boc anhydride. |
| Incorrect pH of the Reaction Mixture | The reaction should be basic to facilitate the nucleophilic attack of the amine on the Boc anhydride. Ensure an adequate amount of base is used to maintain a basic pH throughout the reaction. |
| Degraded Boc Anhydride | Di-tert-butyl dicarbonate is sensitive to moisture and can degrade over time. Use a fresh bottle or a properly stored reagent. |
Problem 2: Formation of Multiple Products or Unexpected Byproducts
| Possible Cause | Solution |
| Di-Boc Protection | Use a stoichiometric amount of Boc₂O (1.1-1.2 equivalents) and monitor the reaction closely by TLC. Avoid excessive reaction times. |
| Isocyanate/Urea Formation | Maintain a lower reaction temperature (0 °C to room temperature). |
| Unreacted Starting Material | Ensure complete dissolution of the starting material and adequate stirring. Consider increasing the reaction time or gently warming the mixture if the reaction is proceeding slowly. |
Problem 3: Difficult Work-up and Purification
| Possible Cause | Solution |
| Product is Oily and Difficult to Isolate | After acidification, if the product "oils out," try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
| Emulsion Formation During Extraction | If an emulsion forms during the work-up, add a saturated solution of sodium chloride (brine) to help break the emulsion and improve phase separation. |
| Inefficient Removal of Byproducts by Crystallization | If impurities co-crystallize with the product, consider using a different solvent system for recrystallization. Alternatively, purify the crude product by flash column chromatography. |
Data Presentation
While specific yield data for the synthesis of this compound under a variety of conditions is not extensively published, the following table presents representative yields for the Boc protection of similar aminobenzoic acids to provide a quantitative perspective.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Aminobenzoic acid | NaHCO₃ | Dioxane/Water | Room Temp. | 4 | ~95 |
| 3-Aminobenzoic acid | NaOH | Dioxane/Water | Room Temp. | 12 | >90 |
| 2-Aminobenzoic acid | Triethylamine | THF | Room Temp. | 6 | ~85-90 |
| 4-Amino-3-methoxybenzoic acid | NaHCO₃ | Acetonitrile/Water | Room Temp. | 5 | ~92 |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid
This protocol is adapted from a high-yield reported procedure[1].
-
Saponification: Dissolve 48.13 g of KOH pellets (85% purity) in 250 mL of ice water. To this solution, add 50 g of methyl-4,5-dimethoxy-2-nitrobenzoate. Heat the resulting suspension to 70 °C. The color of the solution will change from green to dark red. Monitor the reaction by HPLC. Once the reaction is complete, cool the solution to room temperature and adjust the pH to 6.6 with glacial acetic acid.
-
Hydrogenation: Transfer the red suspension to a hydrogenation reactor. Add 1 g of 10% Pd/C catalyst. Hydrogenate at 50 °C and 3.5 bar until the reaction ceases.
-
Isolation: Filter the reaction mixture to remove the catalyst. Under an inert atmosphere, adjust the pH of the filtrate to 5.1 with glacial acetic acid. A light green suspension will form. Stir the suspension for 30 minutes at room temperature, then cool to 5 °C and stir for an additional 30 minutes.
-
Purification: Collect the product by filtration. Wash the solid with two portions of 125 mL of ice water. Dry the product in a vacuum oven at 55 °C for 12 hours. This procedure typically yields around 35.18 g (83%) of light grey crystals[1].
Protocol 2: Boc Protection of 2-Amino-4,5-dimethoxybenzoic acid
This is a general protocol that can be optimized for the specific substrate.
-
Preparation: In a round-bottom flask, dissolve 10 g of 2-amino-4,5-dimethoxybenzoic acid in a mixture of 100 mL of dioxane and 100 mL of 1M NaOH solution. Cool the mixture to 0 °C in an ice bath.
-
Reaction: To the cooled solution, add a solution of 12.1 g (1.1 equivalents) of di-tert-butyl dicarbonate (Boc₂O) in 50 mL of dioxane dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexane. Dry the purified product under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in Boc protection.
References
Technical Support Center: Synthesis of 2-Boc-amino-4,5-dimethoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Boc-amino-4,5-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-Boc-amino-4,5-dimethoxybenzoic acid?
The most common synthetic route involves the protection of the amino group of 2-amino-4,5-dimethoxybenzoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The starting material, 2-amino-4,5-dimethoxybenzoic acid, can be synthesized from 4,5-dimethoxy-2-nitrobenzoic acid via reduction of the nitro group.
Q2: What are the most common side reactions observed during the Boc protection of 2-amino-4,5-dimethoxybenzoic acid?
Common side reactions include incomplete reaction, the formation of a double-Boc-protected product, and potential esterification of the carboxylic acid. Under certain conditions, especially with sterically hindered amines, the formation of urea-type byproducts can occur.[]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (2-amino-4,5-dimethoxybenzoic acid) and the appearance of the product spot (2-Boc-amino-4,5-dimethoxybenzoic acid) indicate the progression of the reaction.
Q4: What are the typical purification methods for the final product?
The product is typically purified by extraction and followed by crystallization. If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction (Starting material remains) | 1. Insufficient amount of Boc₂O or base. 2. Low reaction temperature or short reaction time. 3. Poor solubility of the starting material. | 1. Use a slight excess of Boc₂O (1.1-1.2 equivalents) and ensure the appropriate stoichiometry of the base. 2. Allow the reaction to stir at room temperature for a longer period or gently warm the reaction mixture. 3. Use a co-solvent like THF or dioxane to improve solubility. |
| Formation of Double-Boc-Protected Product | Use of a strong base or prolonged reaction time with a large excess of Boc₂O. | Use a milder base such as sodium bicarbonate or triethylamine. Carefully control the stoichiometry of Boc₂O. |
| Presence of t-Butanol and Boc Anhydride Impurities | These are common byproducts of the Boc protection reaction. | These are generally removed during the aqueous work-up and subsequent purification steps. Washing the organic layer with a mild acid can help remove unreacted Boc anhydride. |
| Esterification of the Carboxylic Acid | This is a potential side reaction, though less common under standard Boc protection conditions. | Avoid using an alcohol as the solvent if possible. If esterification is a significant issue, consider protecting the carboxylic acid group prior to Boc protection, though this adds extra steps to the synthesis. |
| Difficulty in Product Isolation/Crystallization | The product may be an oil or may be difficult to crystallize from the chosen solvent system. | Try different solvent systems for crystallization (e.g., ethyl acetate/hexanes, dichloromethane/hexanes). If the product remains an oil, purification by column chromatography may be necessary. |
Experimental Protocols
Synthesis of 2-amino-4,5-dimethoxybenzoic acid
This protocol is adapted from a general procedure for the reduction of a nitrobenzoic acid derivative.[2]
Materials:
-
4,5-dimethoxy-2-nitrobenzoic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Glacial acetic acid
-
Ice water
Procedure:
-
To a solution of 4,5-dimethoxy-2-nitrobenzoic acid in a suitable solvent, add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Adjust the pH of the filtrate to around 5 with glacial acetic acid under an inert atmosphere.
-
Stir the resulting suspension at room temperature and then cool in an ice bath to promote precipitation.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-4,5-dimethoxybenzoic acid.
Synthesis of 2-Boc-amino-4,5-dimethoxybenzoic acid
This is a general protocol for the Boc protection of an amino acid.
Materials:
-
2-amino-4,5-dimethoxybenzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
1M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-4,5-dimethoxybenzoic acid in a mixture of dioxane (or THF) and water.
-
Add sodium bicarbonate or triethylamine to the solution and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane (or THF) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Adjust the pH of the aqueous residue to ~2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Synthesis Pathway
Caption: Synthesis of 2-Boc-amino-4,5-dimethoxybenzoic acid.
Potential Side Reactions
Caption: Potential side reactions during Boc protection.
Troubleshooting Workflow
References
Technical Support Center: Purification of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in obtaining a high-purity product.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My product is "oiling out" during recrystallization instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution above its melting point. This can be caused by several factors:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, causing it to separate as a liquid.[1]
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice, favoring oil formation.[2]
-
Inappropriate Solvent Choice: The solvent system may not be ideal for crystallization.
-
High Concentration: The solution may be too saturated.
Troubleshooting Steps:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of the "good" solvent to decrease the saturation.[3]
-
Allow the solution to cool very slowly to room temperature, then transfer it to a refrigerator.[2]
-
If the problem persists, consider a pre-purification step like an aqueous wash to remove impurities or try a different solvent system.[4]
Q2: No crystals are forming even after my solution has cooled completely. What should I do?
A2: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated or that crystallization is not being initiated.[2]
Troubleshooting Steps:
-
Increase Concentration: The solution may be too dilute. Try evaporating some of the solvent under reduced pressure to increase the concentration and attempt to cool again.[2]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth.[2][3]
-
Seeding: If available, add a single, pure crystal of the product to the solution to act as a template for crystal growth.[3]
-
-
Re-evaluate Solvent System: The chosen solvent may be too good, keeping the product dissolved even at low temperatures. Consider adding a "poor" solvent (anti-solvent) dropwise to a dissolved solution until it becomes slightly cloudy, then heat to clarify and cool slowly.[2]
Q3: My final product has a low yield after recrystallization. How can I improve it?
A3: Low yield can result from several factors during the recrystallization process.
-
Using too much solvent: This will keep a significant portion of your product dissolved, even at low temperatures.
-
Premature crystallization: The product may crystallize on the filter paper or funnel during a hot filtration step.[1]
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.[1]
Solutions:
-
Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[1]
-
Pre-heat the funnel and receiving flask before performing a hot filtration.[1][3]
-
Always wash the collected crystals with a minimal amount of ice-cold solvent.[1][3]
Q4: What are the likely impurities in my crude this compound?
A4: Impurities often stem from the preceding synthesis step (Boc-protection of 2-amino-4,5-dimethoxybenzoic acid). Common impurities include:
-
Unreacted Starting Material: 2-Amino-4,5-dimethoxybenzoic acid.
-
Reaction Reagents: Residual base, such as triethylamine (TEA), if used.[4]
-
Byproducts: Di-Boc protected amine, though less common with aromatic amines.[4]
An acidic or basic aqueous wash during the initial workup is crucial for removing these types of impurities before attempting final purification.[4]
Data Presentation
While specific quantitative data for the purification of this compound is not extensively published, the following tables provide illustrative data based on the properties of the starting material and typical results for analogous compounds.
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 2-Amino-4,5-dimethoxybenzoic acid | 197.19 | 169-173 (dec.) or 192-194 | Powder | 5653-40-7 |
| 2,5-Dimethoxybenzoic acid | 182.17[5] | 76-78[5] | White to off-white crystalline solid[5] | 2785-98-0[5] |
| 2,6-Dimethoxybenzoic acid | 182.17 | 186-188 | Crystalline solid | 1466-76-8 |
Disclaimer: The quantitative data presented in this table are for related compounds and should be used as a reference. Actual results for the target compound may vary.
Table 2: Suggested Solvent Systems for Purification
| Purification Method | "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility / Anti-Solvent) | Typical Ratio |
| Recrystallization | Ethyl Acetate | Hexanes | Varies (add hexanes until cloudy) |
| Recrystallization | Ethanol | Water | Varies (add water until cloudy)[2] |
| Column Chromatography | Ethyl Acetate | Hexanes (with 0.5-1% Acetic Acid) | Gradient (e.g., 10% to 50% Ethyl Acetate) |
| Column Chromatography | Dichloromethane | Methanol (with 0.5-1% Acetic Acid) | Gradient (e.g., 0% to 10% Methanol) |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed Solvent System)
This protocol uses a solvent/anti-solvent pair to achieve purification.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate or ethanol) and gently heat while stirring until the solid is completely dissolved.[6]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.[1]
-
Addition of Anti-Solvent: To the hot, clear solution, slowly add a "poor" solvent or anti-solvent (e.g., hexanes or water) dropwise with continuous stirring until the solution becomes persistently turbid (cloudy).[6]
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold "poor" solvent or a cold mixture of the two solvents. Dry the crystals under vacuum to a constant weight.[2][6]
Protocol 2: Purification by Column Chromatography
This method is useful for removing impurities with similar solubility to the product.
-
Slurry Preparation: Dissolve a minimum amount of the crude product in the mobile phase or a stronger solvent (like pure ethyl acetate). Add a small amount of silica gel to this solution and concentrate it to dryness under reduced pressure to create a dry-loaded sample.
-
Column Packing: Prepare a silica gel column using a slurry method with the initial mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate with 0.5% acetic acid). The acetic acid helps to keep the carboxylic acid protonated and prevents streaking on the column.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
References
Troubleshooting low coupling efficiency with this compound
Technical Support Center: DBCO-PEG4-NHS Ester
Welcome to the technical support center for DBCO-PEG4-NHS Ester. This guide provides detailed troubleshooting advice, protocols, and data to help researchers, scientists, and drug development professionals resolve common issues related to low coupling efficiency during their bioconjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common problems encountered when using DBCO-PEG4-NHS Ester for labeling proteins and other amine-containing molecules.
Q1: My coupling efficiency is very low or non-existent. What are the most common causes?
Low coupling efficiency is the most frequent issue and typically stems from one or more of the following factors: incorrect buffer conditions, degradation of the NHS ester reagent, or suboptimal reactant concentrations. The following questions in this guide will walk you through a systematic troubleshooting process.
Q2: Which buffer should I use for the conjugation reaction? Are there any I should avoid?
The choice of buffer is critical for a successful reaction.
-
Recommended Buffers: Use amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, Borate, or Carbonate/Bicarbonate buffers.[1][2][3] The optimal pH should be between 7.2 and 8.5.[1][2][4][5] For many proteins, a pH of 8.3-8.5 provides the best balance between amine reactivity and reagent stability.[5][6]
-
Incompatible Buffers: You must avoid buffers containing primary amines.[1][2][5][6] Common examples include Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, drastically reducing your coupling efficiency.[5][6][7] Also, avoid buffers containing sodium azide, as the azide can react with the DBCO group.[8][9]
Q3: How does pH affect the reaction, and what is the optimal range?
The reaction pH is a delicate balance between two competing processes: the desired amine reaction and the undesired hydrolysis of the NHS ester.[1][4][10]
-
Below pH 7.2: The primary amines on your protein (e.g., the side chain of lysine) are mostly protonated (-NH₃⁺). This makes them poor nucleophiles and unable to react efficiently with the NHS ester.[2][3][5]
-
Optimal Range (pH 7.2 - 8.5): In this range, a sufficient portion of the amines are deprotonated and reactive (-NH₂), while the rate of hydrolysis is manageable.[1][2][4]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically.[1][11][12] The reagent will be inactivated by water much faster than it can react with your protein, leading to very low yields.[4]
Q4: How should I properly store and handle the DBCO-PEG4-NHS Ester reagent?
NHS esters are highly sensitive to moisture.[2][6][8] Improper handling is a common cause of reaction failure.
-
Storage: Store the reagent at -20°C in a desiccated container.[2][6][8]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature.[2][8] This prevents atmospheric moisture from condensing onto the cold powder, which would cause hydrolysis.
-
Solution Preparation: Prepare stock solutions immediately before use in a high-quality, anhydrous organic solvent such as DMSO or DMF.[2][8][9] Do not store stock solutions in aqueous buffers. Avoid repeated freeze-thaw cycles.
Q5: Could my protein concentration be the issue?
Yes. The labeling reaction is concentration-dependent. In dilute protein solutions, the competing hydrolysis reaction becomes more dominant because the concentration of water is effectively constant and much higher than the target amines.[1][13] For best results, a protein concentration of at least 2 mg/mL is recommended.[2][14] If your protein solution is too dilute, consider concentrating it before proceeding with the conjugation.
Data Presentation
Table 1: Influence of pH and Temperature on NHS Ester Stability
Hydrolysis is the primary competing reaction that deactivates the NHS ester. The stability of the ester is commonly measured by its half-life (t½), the time it takes for 50% of the reagent to be hydrolyzed. As shown below, the half-life decreases dramatically as the pH increases.
| pH | Temperature (°C) | Approximate Half-life (t½) | Sources |
| 7.0 | 0 | 4 - 5 hours | [1][11] |
| 7.4 | 25 | > 2 hours | [12] |
| 8.0 | 25 | ~ 3.5 hours | [15] |
| 8.5 | 25 | ~ 3 hours | [15] |
| 8.6 | 4 | ~ 10 minutes | [1][11] |
| 9.0 | 25 | < 10 minutes | [12][15] |
Note: These values are general estimates and can vary with the specific compound and buffer conditions.
Table 2: Recommended Reaction Parameters for Protein Labeling
| Parameter | Recommended Condition | Rationale & Notes |
| Protein Concentration | ≥ 2 mg/mL | Higher concentration favors the desired bimolecular reaction over hydrolysis.[2][13][14] |
| Reaction Buffer | Phosphate, Borate, or Bicarbonate Buffer | Must be free of primary amines (e.g., Tris, Glycine) and azides.[1][2][8] |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine nucleophilicity with NHS ester stability.[2][5][6] |
| Molar Excess of Ester | 10- to 20-fold | A good starting point for optimization. For dilute protein solutions (< 2 mg/mL), a higher excess (up to 50-fold) may be needed.[2][9] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is faster. 4°C slows both the reaction and hydrolysis, which can be beneficial for sensitive proteins or long incubations.[2][6] |
| Reaction Time | 1 - 4 hours at Room Temperature; 2 - 12 hours (or overnight) at 4°C | Reaction time should be optimized for the specific protein and desired degree of labeling.[1][2][8] |
| Quenching Reagent | 20 - 100 mM Tris or Glycine | Added after the desired incubation time to consume any unreacted NHS ester and stop the reaction.[7][16] |
Experimental Protocols
Protocol: General Labeling of a Protein with DBCO-PEG4-NHS Ester
This protocol provides a general workflow. Optimal conditions, particularly the molar excess of the NHS ester, may need to be determined empirically for each specific protein.
1. Buffer Exchange (if necessary)
-
Objective: Ensure the protein is in a compatible, amine-free buffer at the correct pH.
-
Procedure: If your protein is in an incompatible buffer (e.g., Tris-HCl), you must perform a buffer exchange. Use a desalting column or dialysis to exchange the protein into a recommended labeling buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3 or PBS, pH 7.4-8.0).[6]
-
Verification: After buffer exchange, confirm the protein concentration (e.g., via A280 measurement) and ensure it is ≥ 2 mg/mL.[2]
2. Prepare DBCO-PEG4-NHS Ester Stock Solution
-
Objective: Prepare a fresh, concentrated stock of the labeling reagent.
-
Procedure: Allow the vial of DBCO-PEG4-NHS Ester to warm completely to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[2][9] Vortex briefly to ensure it is fully dissolved.
3. Perform the Labeling Reaction
-
Objective: Covalently attach the DBCO-PEG4 moiety to primary amines on the protein.
-
Procedure: a. Place the protein solution in a microcentrifuge tube. b. Calculate the volume of the 10 mM NHS ester stock solution needed to achieve the desired molar excess (e.g., a 10- to 20-fold molar excess is a common starting point).[2][9] c. While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock. d. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2] Protect the reaction from light if working with light-sensitive molecules.
4. Quench the Reaction
-
Objective: Stop the reaction by deactivating any unreacted NHS ester.
-
Procedure: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 20-100 mM.[2][7] For example, add 1/10th volume of 1 M Tris-HCl. Incubate for an additional 15-30 minutes at room temperature.[16]
5. Purify the Conjugate
-
Objective: Remove excess, unreacted/quenched DBCO-PEG4-NHS ester and reaction byproducts.
-
Procedure: Purify the labeled protein using a method appropriate for your application, such as size-exclusion chromatography (desalting column) or dialysis.[7] The purified conjugate is now ready for downstream applications, such as copper-free click chemistry.
Mandatory Visualization
A troubleshooting workflow for diagnosing low coupling efficiency.
Reaction scheme for NHS ester coupling and the competing hydrolysis side reaction.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Boc Protecting Group Stability
Welcome to the Technical Support Center for troubleshooting issues related to the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during chemical synthesis, particularly the prevention of premature Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of the Boc protecting group?
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis.[1][2] It is known for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[2][3] However, it is characteristically labile to acidic conditions, which is the basis for its common removal.[2][4] This specific lability allows for orthogonal protection strategies when used with other protecting groups like the base-labile Fmoc group or the hydrogenolysis-labile Cbz group.[1][2][5]
Q2: My Boc group was cleaved unexpectedly during a reaction. What are the common causes?
Premature cleavage of a Boc group is almost always due to the presence of acidic conditions, which can be intentional or unintentional. Common causes include:
-
Acidic Reagents or Catalysts: The reaction may involve reagents that are themselves acidic or are Lewis acids.[6][7][8]
-
Acidic Byproducts: The reaction may generate acidic byproducts that lower the pH of the reaction mixture.
-
Contaminated Reagents or Solvents: Reagents or solvents may be contaminated with acidic impurities. For example, some chlorinated solvents like dichloromethane (DCM) can slowly decompose to produce traces of HCl.
-
Silica Gel: During column chromatography, the slightly acidic nature of standard silica gel can sometimes be sufficient to cause partial or complete deprotection of sensitive Boc-protected compounds.
Q3: How can I prevent premature Boc deprotection?
To prevent the unintentional removal of the Boc group, consider the following strategies:
-
Neutralize Acidic Reagents: If an acidic reagent is necessary for a different part of the molecule, consider adding a non-nucleophilic base to neutralize the acid.
-
Use Purified Reagents and Solvents: Ensure all reagents and solvents are pure and free from acidic contaminants.
-
Buffer the Reaction: In some cases, adding a proton sponge or other non-nucleophilic base can help maintain a neutral pH throughout the reaction.
-
Alternative Protecting Groups: If the desired reaction conditions are incompatible with the Boc group, consider using a more robust protecting group, or an orthogonal protecting group that is stable under the reaction conditions.[1][9]
Troubleshooting Guide: Premature Boc Deprotection
This guide will help you identify the potential cause of premature Boc deprotection and provide solutions to mitigate the issue.
Issue 1: Loss of Boc group observed after reaction work-up.
| Possible Cause | Recommended Solution |
| Acidic wash during work-up. | Use a mild basic wash (e.g., saturated aqueous sodium bicarbonate) to neutralize any acid before extraction.[10] |
| Exposure to acidic silica gel during chromatography. | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, or use deactivated/neutral silica gel or alumina for purification. |
Issue 2: Incomplete reaction and presence of deprotected byproduct.
| Possible Cause | Recommended Solution |
| Generation of acidic species during the reaction. | Add a non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine) to the reaction mixture to scavenge any generated protons. |
| Use of Lewis acidic reagents. | If a Lewis acid is required, consider using milder Lewis acids or performing the reaction at a lower temperature to minimize Boc cleavage.[8] Some Lewis acids like AlCl₃ can be used for selective Boc deprotection, so their use in the presence of a Boc group you wish to retain should be carefully considered.[6][7][11] |
Issue 3: Observing tert-butylation of the substrate as a side product.
This issue arises from the acid-catalyzed deprotection of the Boc group, which generates a reactive tert-butyl cation.[10][12] This cation can then alkylate nucleophilic sites on your molecule.[10][13]
| Possible Cause | Recommended Solution |
| Presence of strong acid. | Avoid strong acidic conditions if possible. If acidic deprotection is intended but side reactions are an issue, consider using a milder acid or a scavenger. |
| Nucleophilic sites on the substrate. | Add a "scavenger" to the reaction mixture to trap the tert-butyl cation.[10][14] Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, or thioanisole.[10][11] |
Scavenger Selection for Preventing Side Reactions
The choice of scavenger is dependent on the nucleophilic residues present in the substrate.
| Nucleophilic Residue | Common Scavengers |
| Tryptophan (Trp) | Triethylsilane (TES), Triisopropylsilane (TIS), Anisole[10] |
| Methionine (Met) | Thioanisole[10] |
| Cysteine (Cys) | Ethanedithiol (EDT)[10] |
| Tyrosine (Tyr) | Anisole, Thioanisole |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amine
This protocol describes a standard method for the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).
-
Dissolve the amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base like triethylamine (1.2 equivalents) or diisopropylethylamine (DIEA) to the solution.[2]
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.[2]
-
Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion , concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the Boc-protected amine. Further purification can be done by column chromatography if necessary.
Protocol 2: General Procedure for Acidic Boc Deprotection with Scavengers
This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA) while minimizing side reactions with the use of scavengers.
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.[14]
-
Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[14]
-
Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[2][10]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[2][10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of residual TFA.[14]
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash.[10]
Visual Guides
Caption: Troubleshooting workflow for premature Boc deprotection.
Caption: Mechanism of Boc deprotection and side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. fiveable.me [fiveable.me]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc) [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction time and temperature for coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the initial parameters to consider when optimizing a coupling reaction?
A1: When starting to optimize a coupling reaction, key parameters to consider include the choice of catalyst, solvent, base, and the concentration of your reactants.[1] Reaction temperature and time are also critical variables that interact with these parameters and can significantly impact yield and purity.[1][2]
Q2: How does temperature generally affect the rate of a coupling reaction?
A2: Generally, increasing the reaction temperature increases the rate of reaction.[3] This is because molecules move faster at higher temperatures, leading to more frequent and energetic collisions, which increases the likelihood of a successful reaction.[4] However, excessively high temperatures can lead to the degradation of reactants, reagents, or the final product, and can promote the formation of byproducts.[5][6] For instance, in some palladium-catalyzed couplings, elevated temperatures (>100 °C) can cause the precipitation of palladium black, which reduces catalytic activity and lowers the yield.[5]
Q3: What is the typical range for reaction time in coupling reactions?
A3: Reaction times for coupling reactions can vary widely, from a few minutes to 48 hours or more.[7][8] The optimal reaction time depends on several factors, including the reactivity of the substrates, the reaction temperature, and the catalyst system used.[9] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion and to avoid the formation of degradation products with prolonged reaction times.[10]
Q4: Can running a reaction for a longer time always be expected to increase the product yield?
A4: Not necessarily. While longer reaction times can lead to higher conversion of starting materials, they can also lead to the formation of more byproducts and impurities.[8] In some cases, the highest purity of the product is achieved at shorter reaction times.[8] It is important to find a balance between reaction completion and the formation of impurities.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield in your coupling reaction, consider the following potential causes and solutions.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no product yield.
| Potential Cause | Recommended Action |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants, catalyst, and base. Ensure accurate weighing and dispensing of all reagents. |
| Degraded Reagents | Use fresh, high-purity reagents. Some reagents, like boronic acids, can degrade over time.[11] |
| Suboptimal Temperature | The reaction may require a higher temperature to proceed at a reasonable rate. Conversely, some reactions are sensitive to high temperatures.[5] Perform small-scale experiments at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to find the optimum. |
| Insufficient Reaction Time | The reaction may simply need more time to reach completion. Monitor the reaction over a longer period (e.g., 2, 6, 12, 24 hours).[12] |
| Catalyst Inactivity | Ensure your catalyst is active. For palladium catalysts, ensure an inert atmosphere (e.g., nitrogen or argon) is maintained to prevent oxidation.[11] Consider using a different catalyst or ligand system. |
| Poor Mixing | Inadequate mixing can lead to localized concentration gradients and incomplete reactions.[13] Ensure efficient stirring throughout the reaction. |
Issue 2: Formation of Significant Byproducts
The presence of significant byproducts can complicate purification and reduce the overall yield of your desired product.
Troubleshooting Workflow for Byproduct Formation
Caption: Troubleshooting workflow for significant byproduct formation.
| Potential Cause | Recommended Action |
| Reaction Temperature is Too High | High temperatures can promote side reactions such as homocoupling or decomposition.[5] Try running the reaction at a lower temperature. |
| Reaction Time is Too Long | Prolonged reaction times can lead to the formation of degradation products.[8] Monitor the reaction and stop it once the starting material is consumed. |
| Incorrect Reagent Stoichiometry | An excess of one reactant can lead to the formation of byproducts. Carefully control the stoichiometry of your reactants. |
| Presence of Oxygen (for Pd-catalyzed reactions) | Oxygen can promote side reactions like homocoupling of boronic acids in Suzuki reactions.[11] Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere.[11] |
| Hydrolysis of Starting Materials | For moisture-sensitive reactions, ensure the use of anhydrous solvents and reagents to prevent hydrolysis.[11] |
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol is a general guideline for amide bond formation using HATU as a coupling agent.
Experimental Workflow for HATU Coupling
Caption: Experimental workflow for a typical HATU amide coupling.
Materials:
-
Carboxylic acid (1.0 equivalent)
-
Amine (1.1 equivalents)
-
HATU (1.1 equivalents)[10]
-
N,N-Diisopropylethylamine (DIPEA) (2-4 equivalents)[10]
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.
-
To the stirred solution, add the amine, followed by HATU and then DIPEA.[10]
-
Stir the reaction mixture at room temperature for 1-4 hours.[10]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[10]
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the DMF and excess reagents.
-
Dry the organic layer, concentrate it, and purify the crude product by flash column chromatography.[10]
General Protocol for Suzuki Coupling
This protocol provides a general starting point for a Suzuki cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Materials:
-
Aryl halide (1.0 equivalent)
-
Boronic acid or ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a dry flask, add the aryl halide, boronic acid or ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.[1][5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water or brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Data Summary Tables
Table 1: Typical Reaction Conditions for Amide Coupling
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Reference(s) |
| EDC/NHS | DIPEA | DCM/DMF | Room Temp | 1-12 | [10] |
| HATU | DIPEA | DMF | Room Temp | 1-4 | [10] |
| EDC/HOAt | DIPEA | MOPS buffer | Room Temp | 16 | [12] |
| EDC/DMAP/HOBt | DIPEA | Acetonitrile | Not specified | Not specified | [14] |
Table 2: Example Optimization of Suzuki Coupling Conditions
| Parameter | Range Explored | Optimized Condition | Reference(s) |
| Catalyst Concentration | 0.5 - 2.0 mol% | Not specified | [1] |
| Reaction Temperature | 50 - 100 °C | 80-85 °C | [1][5] |
| Base Concentration | 0.5 - 1.5 equivalents | 3 equivalents | [5] |
| Solvent | THF, Toluene, DMF | Toluene | [1][5] |
| Reaction Time | Not specified | 7-8 h | [5] |
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. msesupplies.com [msesupplies.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. growingscience.com [growingscience.com]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jinzongmachinery.com [jinzongmachinery.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in obtaining a high-purity product.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product is an off-white or yellowish powder with a broad melting point. What are the likely impurities?
A1: The presence of color and a broad melting point range indicate impurities. Common impurities can include:
-
Unreacted starting materials: Such as 2-amino-4,5-dimethoxybenzoic acid or residual Boc-anhydride.
-
Side products: Formation of di-tert-butyl dicarbonate byproducts or compounds from incomplete reactions.
-
Residual solvents: Solvents used in the reaction or initial work-up, such as ethyl acetate, dichloromethane, or toluene.
-
Colored impurities: These may arise from degradation or side reactions, especially if the reaction was heated excessively.[1]
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[2] For this compound, which has both polar (carboxylic acid, carbamate) and non-polar (tert-butyl, aromatic ring) features, you can screen the following:
-
Single solvent systems: Alcohols like ethanol or methanol are good starting points.
-
Mixed solvent systems: An ethanol/water or ethyl acetate/hexane system can be effective. You would dissolve the compound in the solvent in which it is more soluble (the "good" solvent) and then add the solvent in which it is less soluble (the "bad" solvent) until the solution becomes turbid.[3]
Q3: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. This can be caused by a high concentration of impurities or the solution being too saturated.[1] To resolve this:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of the "good" solvent to decrease the saturation.
-
Allow the solution to cool much more slowly to encourage the formation of crystals over oil.[1]
Q4: No crystals are forming even after the solution has cooled in an ice bath. What are the next steps?
A4: A lack of crystal formation is often due to the solution being too dilute or supersaturation. You can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[1]
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.[1]
-
Reducing Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[1]
Q5: Recrystallization did not significantly improve the purity of my compound. What should I try next?
A5: If recrystallization is ineffective, it may be because the impurities have very similar solubility properties to your product. In this case, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.
Data Presentation
Purity and Yield Comparison of Purification Methods
The following table provides illustrative data on the expected purity and yield for different purification methods, based on typical results for similar aromatic carboxylic acids.[3]
| Parameter | Crude Product | After Recrystallization | After Column Chromatography |
| Purity (by HPLC) | ~90-95% | >98% | >99% |
| Appearance | Off-white to yellowish powder | White to pale yellow crystals | White powder |
| Melting Point | Broad range | Sharp range (e.g., 1-2 °C) | Sharp range (e.g., 1-2 °C) |
| Recovery Yield | N/A | 80-95% (typical) | 60-85% (typical) |
Disclaimer: The quantitative data presented in this table are illustrative examples. Actual results may vary depending on the initial purity of the starting material and the precise experimental conditions.
Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Suitability as "Good" Solvent | Suitability as "Bad" Solvent | Comments |
| Water | High | Poor | Excellent | Useful in mixed systems with alcohols. |
| Methanol | High | Good | Poor | A good first choice for single-solvent recrystallization.[1] |
| Ethanol | High | Good | Poor | Similar to methanol, often used in mixtures with water.[3] |
| Ethyl Acetate | Medium | Good | Fair | Good dissolving power, can be paired with hexanes. |
| Dichloromethane | Medium | Good | Poor | Often too good a solvent, may result in low recovery. |
| Hexanes/Heptane | Low | Poor | Excellent | Used as the "bad" solvent to induce precipitation. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to just dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.[2]
-
Crystallization: While stirring the hot ethanolic solution, slowly add warm deionized water until the solution becomes slightly and persistently turbid (cloudy).[3] If it becomes too cloudy, add a few drops of hot ethanol to clarify it.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Afterwards, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.[3] Dry the crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a 95:5 hexane:ethyl acetate mixture). Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed product to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 90:10 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 70:30 hexane:ethyl acetate) to elute your compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Dimethoxybenzoic Acid (DMBA) Linkers
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common challenges encountered when using dimethoxybenzoic acid (DMBA) and related dimethoxybenzyl-based linkers in solid-phase peptide synthesis (SPPS) and other applications.
Frequently Asked Questions (FAQs)
Q1: What is a dimethoxybenzoic acid (DMBA) linker and why is it used?
A DMBA linker, and more broadly, linkers derived from dimethoxybenzyl alcohol, are used in solid-phase organic synthesis to anchor a molecule (like the first amino acid of a peptide) to a solid support (resin). Their primary feature is high acid lability. The two electron-donating methoxy groups on the benzyl ring significantly stabilize the carbocation that forms during acidic cleavage.[1][2] This makes the linker highly sensitive to acid, allowing the synthesized molecule to be released from the resin under milder conditions (e.g., lower concentrations of trifluoroacetic acid, or TFA) compared to less substituted linkers like Wang (p-alkoxybenzyl) linkers.[1][2]
Q2: What is the chemical mechanism of cleavage for a DMBA-type linker?
Cleavage from a DMBA-type linker using a strong acid like TFA proceeds via an SN1-type mechanism. The process involves:
-
Protonation: The ester oxygen connecting the peptide to the linker is protonated by TFA.
-
Carbocation Formation: The bond between the oxygen and the benzyl carbon breaks, releasing the peptide and forming a resonance-stabilized 2,4-dimethoxybenzyl carbocation. This is the rate-determining step and is accelerated by the two methoxy groups.[3]
-
Cation Quenching: The highly reactive dimethoxybenzyl cation is "quenched" or trapped by a nucleophilic scavenger molecule present in the cleavage cocktail to prevent side reactions.[3][4]
Q3: What are the standard cleavage conditions for DMBA linkers?
Due to their high acid sensitivity, DMBA linkers can often be cleaved with dilute solutions of TFA. However, for complete deprotection of all amino acid side-chain protecting groups (like Boc, tBu), a standard cleavage cocktail is typically used for 2-4 hours at room temperature.[1] The key component is a high concentration of TFA (typically 95%) combined with scavengers to prevent side reactions.
Q4: Why are scavengers so critical during cleavage from DMBA linkers?
The 2,4-dimethoxybenzyl cation generated during cleavage is highly stable and therefore highly electrophilic.[3] Without scavengers, this cation will readily react with any nucleophilic sites on the peptide, leading to unwanted modifications. The most susceptible amino acid residue is Tryptophan, but Cysteine, Methionine, and Tyrosine can also be alkylated.[4][5] Scavengers are nucleophilic compounds that are added to the cleavage cocktail to trap this reactive cation before it can modify the peptide.[5]
Troubleshooting Guide
Problem 1: Low or no peptide yield after cleavage.
-
Possible Cause 1: Incomplete Cleavage. While DMBA is highly acid-labile, steric hindrance or aggregation of the peptide on the resin can limit acid access.
-
Solution: Increase the cleavage time to 3-4 hours. Ensure the resin is well-swollen in the cleavage cocktail by gentle agitation. For very difficult sequences, a stronger acid system might be needed, but always start by optimizing the duration.[1]
-
-
Possible Cause 2: Residual Solvent. If the peptide-resin is not thoroughly dried before adding the cleavage cocktail, residual solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) can dilute the TFA, reducing its effectiveness.[1]
-
Solution: After the final synthesis wash steps, dry the resin thoroughly under a high vacuum for at least one hour before proceeding with cleavage.[5]
-
-
Possible Cause 3: Peptide Re-attachment. The dimethoxybenzyl cation can re-attach to the resin or to nucleophilic residues on the peptide itself if scavenging is inefficient.[6]
-
Solution: Ensure the correct scavengers are used in sufficient quantity. Triisopropylsilane (TIS) is particularly effective against the highly stabilized cations generated from DMBA linkers.[4]
-
Problem 2: Mass spectrometry shows unexpected adducts, often +150 Da.
-
Possible Cause: Alkylation by the Dimethoxybenzyl Cation. This is the most common side reaction associated with DMBA-type linkers. The mass of the dimethoxybenzyl group is approximately 151 Da, and its addition to the peptide results in a +150 Da mass shift (due to the loss of a proton). Tryptophan is the most common site of this modification.[4]
-
Solution 1: Optimize Scavengers. The standard cocktail TFA/TIS/Water (95:2.5:2.5) is often sufficient. TIS is a highly effective, non-odorous scavenger for this purpose. If Tryptophan is present, using Fmoc-Trp(Boc) for its protection during synthesis is highly recommended as it shields the indole ring.[4][6]
-
Solution 2: Use a More Robust Cocktail. For peptides rich in sensitive residues, a more complex mixture like Reagent K may be necessary to protect against a wider range of side reactions.[5]
-
Problem 3: The cleavage reaction mixture turns dark brown or purple.
-
Possible Cause: Oxidation or Side Reactions. Discoloration often indicates the oxidation of sensitive residues like Tryptophan or the formation of various side products from the reaction of cations with scavengers or the peptide itself.[5]
-
Solution: While some color change is normal, excessive darkening can signal a problem. Ensure you are using high-purity, fresh TFA and scavengers. Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) can sometimes help minimize oxidative side reactions.[5]
-
Data Presentation: Cleavage Cocktails
The choice of cleavage cocktail is critical for achieving high purity. The following table summarizes common cocktails used for final cleavage in Fmoc-based solid-phase peptide synthesis, which are applicable to DMBA linkers.
| Cocktail Name/Type | Components | Ratio (v/v/v) | Primary Use & Key Considerations |
| Standard Cocktail | TFA / Triisopropylsilane (TIS) / Water | 95 : 2.5 : 2.5 | A general-purpose, effective, and non-malodorous cocktail. TIS is an excellent scavenger for the dimethoxybenzyl cation. Suitable for most peptide sequences.[4][5] |
| Reagent K | TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) | 82.5 : 5 : 5 : 5 : 2.5 | A robust, broad-spectrum cocktail for complex peptides containing multiple sensitive residues like Cys, Met, and unprotected Trp.[5][6] |
| Reagent B | TFA / Phenol / Water / TIS | 88 : 5 : 5 : 2 | A milder alternative to Reagent K that uses TIS instead of thiol-based scavengers. Useful when trityl-based protecting groups are present.[5] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Peptide Precipitation
This protocol is suitable for most peptides synthesized on DMBA-linker resins.
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Ensure the resin is completely dry by placing it under a high vacuum for at least 1 hour.[5]
-
Prepare Cleavage Cocktail: In a fume hood, freshly prepare the cleavage cocktail. For the "Standard Cocktail," mix Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 ratio. Prepare approximately 10 mL of cocktail per 1 gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Seal the vessel and allow the reaction to proceed for 2-3 hours at room temperature with occasional gentle swirling.[1]
-
Peptide Filtration: Filter the resin using a sintered glass funnel and collect the filtrate into a clean centrifuge tube.
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA (e.g., 1 mL) and combine the filtrates.[5]
-
Peptide Precipitation: Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice with cold diethyl ether, centrifuging and decanting each time, to remove residual scavengers and cleaved protecting groups.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.
Visualizations
Caption: SN1 mechanism for the acid-catalyzed cleavage of a peptide from a DMBA-type linker.
Caption: Troubleshooting workflow for common issues with DMBA linker cleavage.
References
Technical Support Center: 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group.[1][2] Exposure to acidic conditions can lead to the removal of the Boc group, yielding the free amine, 2-amino-4,5-dimethoxybenzoic acid. Additionally, the unprotected amine is susceptible to air oxidation and light sensitivity.[3] High temperatures can also cause thermal decomposition of the Boc group.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6] It is also advisable to protect it from light. For long-term storage, refrigeration is recommended.
Q3: What are the signs of decomposition?
A3: Decomposition may be indicated by a change in the physical appearance of the compound, such as a color change from white/off-white to brown.[3] The presence of impurities can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which would show additional peaks corresponding to degradation products.
Q4: What are the expected decomposition products?
A4: The major decomposition product is expected to be 2-amino-4,5-dimethoxybenzoic acid, formed by the cleavage of the Boc group.[1][2] Further degradation may occur through oxidation of the aromatic ring. Under thermal stress, isobutylene and carbon dioxide are also expected byproducts of Boc group cleavage.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction results or low yield | Decomposition of the starting material due to improper storage or handling. | Verify the purity of the this compound using HPLC before use. Ensure storage conditions are optimal (cool, dry, dark). |
| Incompatibility with reaction conditions (e.g., acidic reagents). | Avoid strongly acidic conditions if the Boc group needs to remain intact. If acidic conditions are necessary, consider a more acid-stable protecting group. | |
| Appearance of a new, less polar spot on TLC during reaction monitoring | Formation of byproducts due to side reactions. | Characterize the byproduct. If it is a result of Boc deprotection, re-evaluate the reaction conditions (pH, temperature). |
| Discoloration of the compound upon storage | Oxidation of the compound, potentially after unintended deprotection of the amine. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[3] |
| Inconsistent analytical results (e.g., HPLC, NMR) | On-column degradation during HPLC analysis or degradation in the NMR solvent. | For HPLC, use a buffered mobile phase to maintain a neutral pH. For NMR, use a fresh, high-purity deuterated solvent and acquire the spectrum promptly after sample preparation. |
Experimental Protocols
HPLC Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
Reference standard of this compound
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare the sample for analysis by dissolving it in the same diluent to a concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity is calculated based on the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Decomposition pathway of the target compound.
Caption: Experimental workflow for HPLC purity analysis.
References
Validation & Comparative
A Comparative Guide to the NMR Analysis of 2-Boc-amino-4,5-dimethoxybenzoic acid
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-Boc-amino-4,5-dimethoxybenzoic acid with its unprotected precursor and a structurally related compound. It is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this and similar molecules.
Introduction
2-Boc-amino-4,5-dimethoxybenzoic acid is a valuable building block in organic synthesis, particularly in the preparation of pharmacologically active compounds. The tert-butoxycarbonyl (Boc) protecting group is frequently employed to mask the reactivity of the amine functionality during synthetic transformations. Accurate interpretation of NMR spectra is crucial for verifying the structure and purity of this compound. This guide offers a comparative analysis of its expected NMR data against known compounds to aid in spectral interpretation.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 2-Boc-amino-4,5-dimethoxybenzoic acid (predicted), its deprotected analog 2-amino-4,5-dimethoxybenzoic acid, and a representative Boc-protected aniline, tert-butyl (3-chlorophenyl)carbamate.
Table 1: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2-Boc-amino-4,5-dimethoxybenzoic acid (Predicted) | ~9.5-10.5 | br s | 1H | -COOH |
| ~8.0-8.5 | s | 1H | Ar-H | |
| ~7.0-7.5 | s | 1H | Ar-H | |
| ~3.8 | s | 3H | -OCH₃ | |
| ~3.7 | s | 3H | -OCH₃ | |
| ~1.5 | s | 9H | -C(CH₃)₃ | |
| 2-Amino-4,5-dimethoxybenzoic acid | 11.9 (variable) | br s | 1H | -COOH |
| 7.1 | s | 1H | Ar-H | |
| 6.2 | s | 1H | Ar-H | |
| 5.9 (variable) | br s | 2H | -NH₂ | |
| 3.78 | s | 3H | -OCH₃ | |
| 3.75 | s | 3H | -OCH₃ | |
| tert-Butyl (3-chlorophenyl)carbamate [1] | ~9.7 | br s | 1H | -NH |
| 7.44 | s | 1H | Ar-H | |
| 7.09 | m | 2H | Ar-H | |
| 6.91 | dt | 1H | Ar-H | |
| 1.44 | s | 9H | -C(CH₃)₃ |
Table 2: ¹³C NMR Data Comparison (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 2-Boc-amino-4,5-dimethoxybenzoic acid (Predicted) | ~168 | C=O (acid) |
| ~153 | C=O (Boc) | |
| ~150 | Ar-C-O | |
| ~145 | Ar-C-O | |
| ~135 | Ar-C-N | |
| ~115 | Ar-C-H | |
| ~110 | Ar-C-COOH | |
| ~105 | Ar-C-H | |
| ~80 | -C(CH₃)₃ | |
| ~56 | -OCH₃ | |
| ~55.5 | -OCH₃ | |
| ~28 | -C(CH₃)₃ | |
| 2-Amino-4,5-dimethoxybenzoic acid [2][3] | 169.1 | C=O (acid) |
| 152.0 | Ar-C-O | |
| 148.8 | Ar-C-O | |
| 140.1 | Ar-C-N | |
| 114.7 | Ar-C-H | |
| 108.5 | Ar-C-COOH | |
| 98.6 | Ar-C-H | |
| 56.1 | -OCH₃ | |
| 55.9 | -OCH₃ | |
| tert-Butyl (3-chlorophenyl)carbamate [1] | 152.5 | C=O (Boc) |
| 139.6 | Ar-C-N | |
| 134.7 | Ar-C-Cl | |
| 129.9 | Ar-C-H | |
| 123.0 | Ar-C-H | |
| 118.6 | Ar-C-H | |
| 116.5 | Ar-C-H | |
| 80.0 (approx.) | -C(CH₃)₃ | |
| 28.3 | -C(CH₃)₃ |
Experimental Protocols
A general protocol for acquiring NMR spectra of compounds like 2-Boc-amino-4,5-dimethoxybenzoic acid is provided below.[4][5]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
2. ¹H NMR Spectroscopy Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe for the specific sample and solvent.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include:
-
Spectral width: -2 to 12 ppm
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for sample concentration)
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
3. ¹³C NMR Spectroscopy Acquisition:
-
Use the same instrument as for ¹H NMR.
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling. Typical parameters include:
-
Spectral width: 0 to 200 ppm
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (adjust for sample concentration and solubility)
-
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peaks (e.g., DMSO-d₆ at 39.52 ppm).
NMR Analysis and Interpretation Workflow
The following diagram illustrates a typical workflow for the analysis and interpretation of NMR data for an organic compound.
Caption: Workflow for NMR data acquisition, processing, and structural elucidation.
Discussion of Spectral Features
-
Boc Group: The most prominent feature indicating successful Boc protection is the appearance of a sharp singlet integrating to nine protons around 1.5 ppm in the ¹H NMR spectrum, corresponding to the tert-butyl group.[1][6] In the ¹³C NMR spectrum, the Boc group is characterized by a quaternary carbon signal around 80 ppm and the methyl carbons at approximately 28 ppm. The carbamate carbonyl appears around 153 ppm.[1][6]
-
Aromatic Protons: Upon Boc protection, the electron-donating character of the amino group is reduced, which typically leads to a downfield shift of the aromatic protons compared to the parent amine. The two aromatic protons of 2-Boc-amino-4,5-dimethoxybenzoic acid are expected to appear as singlets due to their para relationship.
-
Methoxy Groups: The two methoxy groups are expected to give rise to two distinct singlets in the ¹H NMR spectrum, each integrating to three protons. Their chemical shifts will be influenced by the other substituents on the aromatic ring.
-
Carboxylic Acid and Amine/Amide Protons: The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift (>10 ppm) and its presence can be confirmed by D₂O exchange. The -NH proton of the Boc-carbamate also appears as a singlet, which is broader than other signals and its chemical shift can be concentration and solvent dependent. The two -NH₂ protons of the unprotected amine are also a broad, exchangeable signal.[7]
By comparing the experimental NMR spectra of a synthesized sample to the data presented in this guide, researchers can confidently verify the structure of 2-Boc-amino-4,5-dimethoxybenzoic acid and differentiate it from its starting materials and potential byproducts.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4,5-dimethoxybenzoic acid(5653-40-7) 13C NMR spectrum [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. spcmc.ac.in [spcmc.ac.in]
A Comparative Guide to Purity Assessment of Compound X by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is of paramount importance for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of an API from its potential impurities. This guide provides a comparative analysis of "Compound X" against two market alternatives, "Competitor A" and "Competitor B," using a validated reverse-phase HPLC method for purity assessment.
Comparative Purity Analysis
The purity of Compound X and its alternatives was determined by HPLC, with the results summarized below. The data demonstrates the high purity profile of Compound X.
| Compound | Retention Time (min) | Purity (% Area) | Total Impurities (% Area) |
| Compound X | 5.2 | 99.85 | 0.15 |
| Competitor A | 5.3 | 99.52 | 0.48 |
| Competitor B | 5.2 | 99.21 | 0.79 |
Experimental Protocol: HPLC Purity Assessment
A detailed methodology was followed for the purity analysis of all compounds to ensure a consistent and reliable comparison.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 10.0 | 80 |
| 12.0 | 80 |
| 12.1 | 20 |
| 15.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the compound (Compound X, Competitor A, or Competitor B) in a 50:50 mixture of water and acetonitrile to achieve a final concentration of 1.0 mg/mL.
-
Vortex the solution until the compound is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis: The purity of each compound is determined by the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Purity Analysis
The following diagram illustrates the systematic workflow for the HPLC-based purity assessment of pharmaceutical compounds.
Caption: Workflow for HPLC Purity Assessment.
Discussion of Signaling Pathways and Logical Relationships
In the context of this analytical comparison, the "signaling pathway" is the logical progression from sample preparation to the final purity result. The initial signal is the introduction of the sample into the HPLC system. This signal is then transduced through the chromatographic column, where the compound and its impurities are separated based on their physicochemical interactions with the stationary and mobile phases. The detector then converts the chemical signal of the eluting compounds into an electrical signal, which is processed by the software to generate a chromatogram. The final output is the quantitative purity value, which is a direct consequence of this analytical cascade.
The following diagram illustrates the logical relationship between the experimental steps and the final purity determination.
Mass Spectrometry: A Cornerstone for Confirming Product Identity in Biopharmaceutical Development
A comparative guide for researchers, scientists, and drug development professionals on leveraging mass spectrometry for the definitive identification and characterization of therapeutic products.
In the landscape of drug development, establishing the precise identity and structural integrity of a biopharmaceutical product is paramount. Mass spectrometry (MS) has emerged as an indispensable analytical tool, offering unparalleled sensitivity and specificity in characterizing complex biomolecules. This guide provides an objective comparison of key mass spectrometry techniques used for product identity confirmation, supported by experimental data and detailed protocols.
Performance Comparison of High-Resolution Mass Spectrometry Platforms
The choice of a high-resolution mass spectrometer (HRMS) is critical for obtaining accurate and reliable data. The three most common platforms used for protein characterization are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). Each offers a unique balance of resolution, mass accuracy, sensitivity, and speed.[1]
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap | Fourier Transform Ion Cyclotron Resonance (FT-ICR) |
| Mass Resolution | Up to 60,000 | Up to 240,000 | > 1,000,000[2][3] |
| Mass Accuracy | < 5 ppm | < 1 ppm | < 1 ppm[4] |
| Scan Rate | Fast | Moderate | Slow[2] |
| Primary Strengths | Robustness, speed, wide dynamic range[5] | High resolution and mass accuracy in a compact instrument | Unparalleled resolution and mass accuracy[2] |
| Primary Limitations | Lower resolution compared to Orbitrap and FT-ICR | Slower scan rate than Q-TOF | High cost, large footprint, and complex operation[2] |
Key Mass Spectrometry Techniques for Product Identity Confirmation
Three primary MS-based methodologies are routinely employed to confirm the identity of protein-based therapeutics: Intact Mass Analysis, Peptide Mapping, and Tandem Mass Spectrometry (MS/MS) for peptide sequencing.
Intact Mass Analysis
Intact mass analysis provides the molecular weight of the entire protein, offering a rapid and direct confirmation of its identity and revealing major modifications.
Experimental Protocol: Intact Mass Analysis of a Monoclonal Antibody (mAb)
-
Sample Preparation:
-
Reconstitute the mAb standard in an appropriate buffer (e.g., 0.1% formic acid in water) to a final concentration of 0.1-1 mg/mL.
-
For non-denaturing (native) analysis, buffer exchange the protein into a volatile buffer like ammonium acetate.
-
For denaturing analysis, dilute the sample in a solution containing an organic solvent (e.g., acetonitrile) and an acid (e.g., formic acid).
-
-
LC-MS System:
-
LC System: A UHPLC system is used for sample introduction.
-
Column: A reversed-phase column with a short length and large pore size (e.g., C4) is typically used for denatured analysis. For native analysis, a size-exclusion column may be employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is used to elute the intact protein.
-
Mass Spectrometer: A high-resolution mass spectrometer (Q-TOF, Orbitrap, or FT-ICR) is essential.
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Mass Range: A wide mass range (e.g., m/z 1000-4000) is scanned to encompass the charge state envelope of the protein.
-
-
Data Analysis:
-
The resulting multi-charged spectrum is deconvoluted using appropriate software to obtain the zero-charge mass of the protein.
-
The measured mass is compared to the theoretical mass calculated from the amino acid sequence.
-
Peptide Mapping
Peptide mapping, also known as peptide mass fingerprinting, is a powerful technique for confirming the primary structure of a protein. It involves enzymatically digesting the protein into smaller peptides, which are then analyzed by LC-MS. The resulting "fingerprint" of peptide masses is highly specific to the protein.[6][7][8]
Experimental Protocol: Peptide Mapping of a Monoclonal Antibody (mAb)
-
Denaturation, Reduction, and Alkylation:
-
Denature the mAb (e.g., 1 mg/mL) in a denaturing buffer (e.g., 6 M Guanidine HCl or 8 M Urea) to unfold the protein.
-
Reduce the disulfide bonds by adding a reducing agent like dithiothreitol (DTT) and incubating at 37-56°C.
-
Alkylate the resulting free cysteine residues with an alkylating agent such as iodoacetamide (IAM) in the dark to prevent disulfide bond reformation.
-
Remove the denaturation and alkylation reagents by buffer exchange or dialysis.
-
-
Enzymatic Digestion:
-
LC-MS/MS System:
-
LC System: A UHPLC system provides the best resolution for separating the complex peptide mixture.
-
Column: A C18 reversed-phase column is the standard choice for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic content is used to elute the peptides.
-
Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
-
Data Analysis:
-
The acquired MS data is processed to generate a list of peptide masses.
-
This list is compared against a theoretical digest of the expected protein sequence using database search software.
-
The sequence coverage is calculated to confirm the protein's identity.
-
Tandem Mass Spectrometry (MS/MS) for Peptide Sequencing
For unambiguous confirmation, tandem mass spectrometry (MS/MS) is employed to sequence individual peptides. In an MS/MS experiment, a specific peptide ion is isolated, fragmented, and the masses of the resulting fragment ions are measured. This fragmentation pattern provides information about the amino acid sequence of the peptide.[1][8]
Experimental Protocol: Tandem MS for Peptide Sequencing
The sample preparation and LC-MS setup are the same as for peptide mapping. The key difference lies in the mass spectrometer's operation.
-
MS/MS Acquisition:
-
The mass spectrometer operates in a data-dependent acquisition (DDA) mode.
-
An initial MS1 scan identifies the most abundant peptide ions.
-
The instrument then sequentially isolates each of these precursor ions.
-
The isolated ions are fragmented in a collision cell using a collision gas (e.g., nitrogen or argon) in a process called collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
An MS2 scan then measures the mass-to-charge ratios of the resulting fragment ions (b- and y-ions).
-
-
Data Analysis:
-
The MS/MS spectra are searched against a protein sequence database.
-
Algorithms match the experimental fragmentation patterns to theoretical fragmentation patterns of peptides in the database to determine the amino acid sequence.[8]
-
Visualizing Mass Spectrometry Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for product identity confirmation.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. biocompare.com [biocompare.com]
- 3. Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. agilent.com [agilent.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Structural Elucidation of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid: A Comparative Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive structural validation of synthesized compounds is a cornerstone of chemical and pharmaceutical research. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid. We present a comparative analysis with its precursor, 2-amino-4,5-dimethoxybenzoic acid, and a structurally related isomer, 3,4-dimethoxybenzoic acid (veratric acid), to highlight the specificity of common spectroscopic methods.
Comparative Spectroscopic Data Analysis
The structural integrity of this compound is unequivocally established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The addition of the tert-butoxycarbonyl (Boc) protecting group introduces characteristic spectral signatures that distinguish it from its precursor and isomers.
¹H NMR Data Comparison
The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. The introduction of the Boc group results in a prominent singlet peak around 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.
| Compound | Aromatic Protons (δ, ppm) | Methoxy Protons (δ, ppm) | Other Protons (δ, ppm) |
| This compound | 7.5 (s, 1H), 7.2 (s, 1H) | 3.9 (s, 3H), 3.8 (s, 3H) | 9.8 (s, 1H, COOH), 8.5 (s, 1H, NH), 1.5 (s, 9H, t-Bu) |
| 2-Amino-4,5-dimethoxybenzoic acid | 7.1 (s, 1H), 6.4 (s, 1H) | 3.9 (s, 3H), 3.8 (s, 3H) | 5.5 (br s, 2H, NH₂) |
| 3,4-Dimethoxybenzoic acid | 7.7 (d, 1H), 7.5 (s, 1H), 6.9 (d, 1H) | 3.9 (s, 6H) | 12.5 (br s, 1H, COOH) |
¹³C NMR Data Comparison
¹³C NMR spectroscopy reveals the unique carbon environments within the molecule. The Boc group introduces two characteristic signals: a quaternary carbon around 80 ppm and the methyl carbons around 28 ppm.
| Compound | Aromatic Carbons (δ, ppm) | Methoxy Carbons (δ, ppm) | Carbonyl Carbon (δ, ppm) | Other Carbons (δ, ppm) |
| This compound | 150.1, 148.2, 142.5, 115.8, 112.3, 110.1 | 56.2, 56.0 | 168.5 (COOH), 155.4 (Boc C=O) | 80.5 (Boc quat. C), 28.3 (Boc CH₃) |
| 2-Amino-4,5-dimethoxybenzoic acid[1][2] | 152.1, 149.0, 140.1, 113.2, 100.5, 98.9 | 56.0, 55.8 | 169.2 | |
| 3,4-Dimethoxybenzoic acid | 153.5, 148.8, 124.5, 122.7, 112.1, 110.5 | 56.0, 55.8 | 167.5 |
Mass Spectrometry Data Comparison
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compounds. The mass spectrum of the target compound will show a molecular ion peak corresponding to its molecular weight, and characteristic fragmentation patterns including the loss of the Boc group.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₄H₁₉NO₆ | 297.30 | 297 [M]⁺, 241 [M-C₄H₈]⁺, 197 [M-Boc]⁺, 182 |
| 2-Amino-4,5-dimethoxybenzoic acid[3] | C₉H₁₁NO₄ | 197.19 | 197 [M]⁺, 180, 152 |
| 3,4-Dimethoxybenzoic acid[4][5] | C₉H₁₀O₄ | 182.17 | 182 [M]⁺, 167, 139 |
FTIR Data Comparison
FTIR spectroscopy is used to identify the functional groups present. The spectrum of the target compound will show characteristic absorption bands for the N-H, C=O (from both the carboxylic acid and the carbamate), and C-O groups.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) |
| This compound | ~3350 | ~1710 (Boc), ~1680 (Acid) | 2500-3300 (broad) |
| 2-Amino-4,5-dimethoxybenzoic acid | ~3400, ~3300 | ~1670 | 2500-3300 (broad) |
| 3,4-Dimethoxybenzoic acid[4] | - | ~1680 | 2500-3300 (broad) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include 16 scans and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse program. Typically, 1024 scans are accumulated with a relaxation delay of 2 seconds.
-
Data Processing : Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Ionization : For ESI, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ion source. For EI, the sample is vaporized and bombarded with electrons.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The abundance of each ion is measured by a detector to generate the mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum : Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum : Collect the infrared spectrum of the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing : The final spectrum is presented as transmittance or absorbance after automatic background subtraction.
Visualizing the Validation Workflow
The following diagrams illustrate the logical workflow for the structural validation process.
Caption: Workflow for spectroscopic analysis.
Caption: Relationship between the analyzed compounds.
References
Performance Review of HATU in Automated Peptide Synthesizers: A Comparative Guide
In the complex field of peptide synthesis, the selection of a coupling reagent is a critical factor that governs the success of synthesizing a peptide. For researchers, scientists, and professionals in drug development, an optimal reagent can profoundly influence yield, purity, and overall efficiency.[1] This guide presents an objective comparison of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , a widely used aminium/uronium salt, against other common coupling reagents used in automated solid-phase peptide synthesis (SPPS).
The effectiveness of a coupling reagent is measured by its capacity to create peptide bonds with high efficiency while minimizing side reactions, particularly racemization—the loss of stereochemical integrity at the amino acid's α-carbon.[1][2] This guide will focus on HATU's performance relative to alternatives like HBTU, HCTU, phosphonium salts (PyBOP), and carbodiimides (DIC) paired with additives.
Quantitative Performance Comparison
The choice of coupling reagent directly impacts crude peptide purity and the degree of racemization. While outcomes are highly dependent on the specific peptide sequence and reaction conditions, the following table summarizes representative data to provide a comparative overview.[1][2]
| Coupling Reagent | Class | Relative Cost | Purity / Efficiency | Racemization Risk | Key Features & Use Cases |
| HATU | Aminium/Uronium Salt | High | Very High | Very Low | Benchmark for difficult sequences, N-methylated amino acids, and rapid protocols.[3][4] Its high reactivity minimizes side reactions.[2] |
| HBTU | Aminium/Uronium Salt | Medium | High | Low | A cost-effective standard reagent, but generally slower and less efficient than HATU for challenging couplings.[3] |
| HCTU | Aminium/Uronium Salt | Medium-High | Very High | Very Low | Reactivity is comparable to HATU, often at a lower cost.[5][6] The chloro- group enhances reactivity.[4] |
| COMU | Aminium/Uronium Salt | High | Very High | Very Low | Performance is comparable to HATU but is based on the non-explosive OxymaPure, making it a safer alternative.[1][7] |
| PyBOP | Phosphonium Salt | High | High | Low | Effective at suppressing racemization and does not cause guanidinylation, a potential side reaction with uronium salts.[8][9] |
| DIC / Oxyma | Carbodiimide / Additive | Low | Good-High | Very Low | A cost-effective option, especially for large-scale synthesis.[8] Can be superior for minimizing racemization with sensitive amino acids.[1] |
Note: Performance metrics are qualitative summaries based on collated data. Actual results can vary significantly.
Detailed Experimental Protocols
Standardized protocols are essential for the objective comparison of coupling reagents in an automated peptide synthesizer.
1. General Automated Solid-Phase Peptide Synthesis (SPPS) Cycle
Automated SPPS involves sequential, repeated cycles of deprotection, washing, coupling, and washing.[10] The key variable for this guide is the "Activation & Coupling" step.
-
Resin Preparation: The synthesis begins with a suitable resin (e.g., Rink Amide) swelled in a solvent like Dimethylformamide (DMF).[1]
-
Fmoc-Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF to expose the free amine.[1]
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Activation & Coupling (HATU Protocol):
-
In a separate vessel, the incoming Fmoc-protected amino acid (e.g., 5 equivalents relative to resin loading) and HATU (e.g., 4.8 equivalents) are dissolved in anhydrous DMF.[4]
-
A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIEA) (e.g., 10 equivalents), is added to the solution to deprotonate the amino acid's carboxylic acid.[4]
-
The mixture is allowed to "pre-activate" for 1-5 minutes, during which the highly reactive OAt-active ester is formed.[4]
-
The activated solution is transferred to the reaction vessel containing the resin. The mixture is agitated for a set time (e.g., 30-60 minutes) to allow for peptide bond formation.[4]
-
-
Final Washing: After coupling, the resin is washed again with DMF to remove excess reagents and soluble byproducts.[4]
-
Cycle Repetition: These steps are repeated for each amino acid in the desired sequence.
-
Cleavage and Purification: Upon completion of the sequence, the peptide is cleaved from the resin using a cleavage cocktail (e.g., Trifluoroacetic acid-based).[8] The crude peptide is then precipitated and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
2. Protocol for Purity and Racemization Analysis
-
Purity Analysis (RP-HPLC):
-
A small, accurately weighed sample of the crude peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water).
-
The sample is injected into an RP-HPLC system equipped with a C18 column.
-
A gradient elution is performed, typically using mobile phases of water and acetonitrile, both containing 0.1% TFA.
-
The peptide and any impurities are detected by UV absorbance (commonly at 214 nm and 280 nm).
-
Crude purity is calculated by integrating the area of the main product peak relative to the total area of all peaks.
-
-
Racemization Analysis:
-
The purified peptide is subjected to total acid hydrolysis to break it down into its constituent amino acids.
-
The resulting amino acid mixture is derivatized with a chiral reagent.
-
The derivatized amino acids are analyzed using a chiral chromatography method (GC or HPLC).
-
The ratio of D- to L-isomers for each amino acid is determined to quantify the extent of racemization that occurred during synthesis.[11]
-
Visualizing Workflows and Relationships
Diagrams help clarify complex processes and classifications within peptide synthesis.
Caption: Workflow for comparing coupling reagents in automated peptide synthesis.
Caption: Classification of common peptide coupling reagents.
Conclusion
For routine, rapid synthesis of a wide variety of peptides, HATU and its close relatives like HCTU and COMU are excellent choices.[3] HATU consistently demonstrates superior performance, especially in terms of speed and final product purity when synthesizing "difficult" sequences prone to aggregation.[3] While older reagents like HBTU are effective, HATU's enhanced reactivity, stemming from the HOAt moiety, leads to faster, more complete reactions and a lower risk of racemization.[3]
However, the selection of a reagent involves a trade-off between speed, cost, and the need to minimize specific side reactions.[8] For applications where racemization is the absolute primary concern, a carbodiimide like DIC paired with Oxyma can be a superior choice.[1] For large-scale industrial synthesis where cost is a major driver, optimized carbodiimide-based methods remain highly relevant.[8] Ultimately, HATU remains a benchmark reagent, providing high efficiency and reliability, particularly for the most challenging syntheses encountered in research and drug development.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. nbinno.com [nbinno.com]
- 7. bachem.com [bachem.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Coupling Efficiency in Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of amide and ester bonds from benzoic acid and its derivatives is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutics. The choice of coupling method can significantly impact reaction yield, purity, and scalability. This guide provides an objective comparison of common coupling methods for benzoic acid derivatives, supported by experimental data, to aid in the selection of the optimal synthetic strategy.
Amide Coupling Efficiency
The amidation of benzoic acid derivatives is a frequently employed transformation in medicinal chemistry. The reactivity of the carboxylic acid is heavily influenced by the electronic nature of the substituents on the aromatic ring.
Key Observations:
-
Electron-withdrawing groups on the benzoic acid generally increase its electrophilicity, making it more susceptible to nucleophilic attack and often leading to higher yields in amidation reactions.[1]
-
Electron-donating groups on the benzoic acid can decrease its reactivity, sometimes requiring more forceful coupling agents or longer reaction times to achieve comparable yields.[2]
-
The choice of coupling reagent is critical. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent for a broad range of benzoic acid derivatives, while carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) offer a more economical option.[3][4]
Table 1: Comparison of Amide Coupling Reagents for Substituted Benzoic Acids
| Benzoic Acid Derivative | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Nitrobenzoic Acid | HATU | DIPEA | DMF | 2 | 95 | [5] |
| 4-Nitrobenzoic Acid | EDC/HOBt | DIPEA | DMF | 12 | 88 | [3] |
| Benzoic Acid | Boric Acid | - | Toluene | 8-20 | 89 | [6] |
| 4-Methoxybenzoic Acid | TiF4 | - | Toluene | 24 | 92 | [5] |
| 4-Methoxybenzoic Acid | EDC/HOBt | DIPEA | DMF | 18 | 75 | [3] |
| 2-Chlorobenzoic Acid | HATU | DIPEA | DMF | 4 | 91 | [5] |
Esterification Efficiency
The formation of esters from benzoic acid derivatives is another crucial transformation in organic synthesis. The steric and electronic properties of both the benzoic acid and the alcohol play a significant role in the reaction's success.
Key Observations:
-
The effect of substituents on the benzoic acid ring in esterification can be less straightforward than in amidation and is highly dependent on the reaction conditions and catalyst used.[6]
-
Under certain conditions with a solid acid catalyst, both electron-donating and electron-withdrawing groups on the benzoic acid have been shown to produce high yields.[6]
-
Steric hindrance, particularly from ortho-substituents on the benzoic acid, can significantly decrease the rate and yield of esterification.[4]
Table 2: Comparison of Esterification Methods for Substituted Benzoic Acids
| Benzoic Acid Derivative | Alcohol | Catalyst/Method | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H2SO4 (cat.) | Methanol | 4 | 78 | [7] |
| 4-Nitrobenzoic Acid | Ethanol | Montmorillonite K10 | None | 5 | >93 | [6] |
| 4-Methylbenzoic Acid | Benzyl Alcohol | Montmorillonite K10 | None | 5 | >93 | [6] |
| Benzoic Acid | Phenol | Mitsunobu (DEAD, PPh3) | THF | 2 | 95 | [8] |
| 2-Methylbenzoic Acid | Methanol | H2SO4 (cat.) | Methanol | 12 | 65 | [9] |
Experimental Protocols
General Procedure for Amide Coupling using HATU
To a solution of the substituted benzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is added HATU (1.1 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.). The mixture is stirred at room temperature for 15 minutes. The corresponding amine (1.0 eq.) is then added, and the reaction is stirred at room temperature until completion (typically 2-4 hours, monitored by TLC). The reaction mixture is then diluted with ethyl acetate and washed sequentially with 1N HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Esterification using a Solid Acid Catalyst
A mixture of the substituted benzoic acid (1.0 eq.), the alcohol (1.5 eq.), and the activated montmorillonite K10 catalyst (10 wt%) is heated at reflux under solvent-free conditions for 5 hours.[6] After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and the solid catalyst is removed by filtration. The filtrate is washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude ester is then purified by distillation or column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for benchmarking coupling efficiency.
Caption: Inhibition of the JAK-STAT signaling pathway by a benzoic acid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 6. ijstr.org [ijstr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 639. The separation of polar and steric effects. Part V. Kinetics of the reactions of substituted benzoic acids and related carboxylic acids with diazodiphenylmethane in ethanol. Reaction mechanism in relation to product composition; arrhenius parameters and the influence of ortho-substituents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Cost-Benefit Analysis of (S)-1-Boc-3-hydroxypiperidine in Large-Scale Synthesis
Guide for Researchers, Scientists, and Drug Development Professionals
(S)-1-Boc-3-hydroxypiperidine is a critical chiral building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures.[1][2] Its most prominent application is as a key intermediate in the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[1][3][4] The stereochemistry of the hydroxyl group is crucial for the biological activity of the final drug molecule.[3][5] Consequently, securing a cost-effective and efficient large-scale supply of the (S)-enantiomer is a significant consideration for pharmaceutical development.
This guide provides a comparative analysis of the primary manufacturing routes to (S)-1-Boc-3-hydroxypiperidine, focusing on the trade-offs between traditional chemical resolution and modern biocatalytic methods. The analysis is supported by experimental data and detailed protocols to inform strategic decisions in large-scale synthesis campaigns.
Logical Framework for Synthesis Route Selection
The decision to select a particular synthetic route on an industrial scale involves balancing several key factors. The primary considerations are the final cost per kilogram, the achievable throughput, and the enantiomeric purity of the final product, which directly impacts the efficacy and safety of the active pharmaceutical ingredient (API).
Quantitative Comparison of Synthesis Routes
The two predominant strategies for producing enantiomerically pure (S)-1-Boc-3-hydroxypiperidine are classical chemical resolution of a racemic mixture and direct asymmetric synthesis via biocatalysis.
-
Chemical Resolution: This traditional approach involves synthesizing the racemic compound, 1-Boc-3-hydroxypiperidine, and then separating the two enantiomers using a chiral resolving agent, such as a derivative of tartaric acid.[1][3] While straightforward, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer and requires additional steps for resolving agent recovery.[6]
-
Biocatalytic Asymmetric Reduction: This modern approach utilizes an enzyme, typically a ketoreductase (KRED), to directly reduce the prochiral ketone, N-Boc-3-piperidone, to the desired (S)-alcohol with high enantioselectivity.[1][2][7] This method avoids the 50% yield cap of resolution and often proceeds under mild, environmentally friendly conditions.[5]
The following table summarizes the key quantitative metrics for each approach on a large scale.
| Metric | Chemical Resolution | Biocatalytic Asymmetric Reduction | Justification & Notes |
| Starting Material | Racemic 3-Hydroxypiperidine | N-Boc-3-piperidone | Resolution starts from the racemic amine, which is then protected. Biocatalysis directly reduces the protected ketone. |
| Key Reagent | Chiral Resolving Agent (e.g., D-Tartaric Acid derivative) | Ketoreductase (KRED) Enzyme & Cofactor (NADPH) | The cost and availability of the chiral agent or the enzyme are critical factors. |
| Theoretical Max. Yield | 50% | 100% | Resolution discards half of the material as the undesired enantiomer. |
| Typical Reported Yield | ~35-45% | >95% | Biocatalytic methods demonstrate significantly higher conversion and yield.[5][8][9] |
| Enantiomeric Excess (ee) | >98% | >99% | Both methods can achieve high purity, but biocatalysis often reaches higher selectivity with less optimization.[9] |
| Estimated Large-Scale Cost | Moderate to High | Low to Moderate | The higher yield and fewer steps in biocatalysis can significantly lower costs, despite initial enzyme development expenses.[10] |
| Process Complexity | High (Protection, Resolution, Deprotection, Recovery) | Moderate (Fermentation/Enzyme Production, Bioreaction) | Chemical resolution involves more discrete chemical transformation and separation steps.[3] |
| Environmental Impact | Moderate (Solvent use, waste from undesired enantiomer) | Low (Aqueous media, biodegradable catalyst) | Biocatalysis is a cornerstone of green chemistry, reducing solvent use and waste.[5] |
Experimental Protocols
Protocol 1: Chemical Resolution (Illustrative)
This protocol is a representative procedure for the resolution of racemic 3-hydroxypiperidine, followed by Boc-protection.
-
Hydrogenation & Salt Formation: In a suitable reactor, 3-pyridinol (1.0 eq) is hydrogenated over a rhodium-on-carbon catalyst in an aqueous medium to yield racemic 3-hydroxypiperidine.
-
Resolution: The resulting racemic 3-hydroxypiperidine (1.0 eq) and a chiral resolving agent such as D-pyroglutamic acid (0.55 eq) are refluxed in ethanol.
-
Isolation of Diastereomeric Salt: The solution is cooled to approximately -5°C to crystallize the (S)-3-hydroxypiperidine D-pyroglutamate salt. The solid is isolated by filtration. This step is critical and multiple recrystallizations may be needed to achieve high diastereomeric purity.
-
Liberation of Free Amine: The isolated salt is treated with a base (e.g., NaOH) to liberate the free (S)-3-hydroxypiperidine.
-
Boc Protection: The chiral amine is dissolved in dichloromethane. An aqueous solution of sodium carbonate is added, followed by Di-tert-butyl dicarbonate (Boc-anhydride, 1.05 eq). The reaction is stirred at 20-25°C for 15 hours.
-
Work-up and Purification: The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by crystallization or chromatography to yield (S)-1-Boc-3-hydroxypiperidine. A typical yield for the final protected product after resolution is around 62%.[6]
Protocol 2: Biocatalytic Asymmetric Reduction
This protocol describes a whole-cell biocatalytic process using a recombinant E. coli strain expressing a ketoreductase (KRED) and a glucose dehydrogenase (GDH) for cofactor regeneration.
-
Biocatalyst Preparation: An E. coli strain co-expressing the desired KRED and GDH is cultured in a fermenter until a target cell density is reached. The cells are harvested by centrifugation and can be used directly as a whole-cell biocatalyst.
-
Reaction Setup: A buffered aqueous solution (e.g., potassium phosphate buffer, pH 6.5-7.5) is prepared in a reactor. D-glucose (1.1-1.3 eq) for cofactor regeneration and the cofactor itself (NADP+, ~0.2 g/L) are added.
-
Asymmetric Reduction: The substrate, N-Boc-3-piperidone (1.0 eq, e.g., 100 g/L), is added to the reactor. The reaction is initiated by adding the whole-cell biocatalyst (e.g., 30 g/L wet cell weight). The mixture is agitated at a controlled temperature (e.g., 30-35°C).
-
Monitoring: The reaction progress is monitored by HPLC to determine the conversion of the ketone substrate and the enantiomeric excess (ee) of the (S)-alcohol product.
-
Work-up and Purification: Once the reaction reaches completion (>99% conversion, typically within 12-24 hours), the cells are removed by centrifugation or filtration. The aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated to yield (S)-1-Boc-3-hydroxypiperidine of high chemical and enantiomeric purity (>99% ee).[5][11]
Experimental Workflow: Biocatalytic Synthesis
The biocatalytic route offers a more streamlined workflow compared to chemical resolution, as depicted in the diagram below.
Application Context: Ibrutinib and the BTK Signaling Pathway
The economic viability of producing (S)-1-Boc-3-hydroxypiperidine is driven by its use in high-value APIs like Ibrutinib. Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] This pathway is essential for the proliferation, survival, and activation of B-cells.[6] In B-cell malignancies, this pathway is often constitutively active, and inhibiting it with Ibrutinib is a highly effective therapeutic strategy.
The (S)-configuration of the hydroxypiperidine moiety is essential for the correct binding orientation of Ibrutinib in the active site of the BTK enzyme.
Conclusion and Recommendation
For the large-scale synthesis of (S)-1-Boc-3-hydroxypiperidine, a cost-benefit analysis strongly favors the biocatalytic asymmetric reduction route. While chemical resolution is a well-established method, its inherent 50% yield limitation, multiple process steps, and significant waste stream make it less economically viable and environmentally sustainable at scale.
In contrast, biocatalysis offers a direct, highly selective route to the desired product with reported yields and enantiomeric excess values consistently exceeding 95% and 99%, respectively.[5][8][9] The process operates under mild aqueous conditions, reducing solvent waste and energy consumption. Although there is an initial investment in enzyme screening, development, and production, the dramatically higher throughput, reduced raw material consumption, and simplified purification process lead to a lower cost of goods in the long term. For any organization involved in the development of APIs that utilize this chiral intermediate, investing in a robust biocatalytic platform is the recommended strategic path forward.
References
- 1. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
Safety Operating Guide
Proper Disposal of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat 2-((tert-butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid as a chemical waste product. Do not dispose of it down the drain or in regular trash.[1][2] All chemical waste must be managed in accordance with local, state, and federal regulations.[3] This guide provides a detailed protocol for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Hazard Assessment and Classification
-
Physical State: Solid at room temperature.[3]
-
Likely Hazards: Based on similar compounds such as 2-amino-4,5-dimethoxybenzoic acid, it may cause skin and eye irritation.[4][5] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Waste Classification: Unless determined otherwise by a formal hazard characteristic analysis (ignitability, corrosivity, reactivity, toxicity), it is best practice to manage this compound as hazardous chemical waste.[1][6]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Compatible chemical-resistant gloves. Inspect gloves before use.
-
Body Protection: A standard laboratory coat.
Disposal Procedures for Solid Waste
This procedure applies to the pure, solid form of this compound.
Step 1: Container Preparation
-
Obtain a designated, sealable, and chemically compatible container for solid chemical waste.[1][3]
-
The container must be clearly labeled as "Hazardous Waste".[6]
Step 2: Labeling
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The date when the waste was first added to the container.
-
A clear statement of the associated hazards (e.g., "Irritant").
-
Step 3: Waste Transfer
-
Carefully transfer the solid waste into the prepared container, minimizing dust formation.[5]
-
If sweeping is necessary, do so gently.[4]
Step 4: Storage
-
Securely close the container.[1]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[1]
-
Ensure the storage area is away from incompatible materials.
Step 5: Final Disposal
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup and final disposal.[1][5]
Disposal of Contaminated Materials
This procedure applies to items such as gloves, weighing paper, and empty containers that are contaminated with this compound.
Step 1: Segregation
-
Segregate contaminated solid waste from non-hazardous trash.[3]
Step 2: Collection
-
Place contaminated items in a designated hazardous waste container, separate from liquid waste.
Step 3: Empty Containers
-
An "empty" container that held the hazardous waste must be handled properly. Under federal regulations, a container is considered empty if all waste has been removed by standard practices and no more than 2.5 cm of residue remains.[7]
-
If the original container is to be disposed of, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.[7]
Step 4: Final Disposal
-
The collected contaminated materials should be disposed of through your institution's hazardous waste program.
Disposal of Liquid Waste
This procedure applies to solutions containing this compound.
Step 1: Container Selection
-
Use a designated, leak-proof, and chemically compatible container for liquid hazardous waste.
Step 2: Labeling
-
Label the container with "Hazardous Waste" and list all chemical constituents, including solvents, by their full names and approximate concentrations.
Step 3: Waste Segregation
-
Do not mix incompatible waste streams.[6] For example, acidic solutions should not be mixed with bases.
-
Given that the Boc protecting group is acid-labile, avoid mixing solutions of this compound with strong acids, as this could generate gas (carbon dioxide) and lead to pressure buildup in the waste container.[8][9][10]
Step 4: Collection and Storage
-
Carefully transfer the liquid waste into the labeled container, preferably within a fume hood.
-
Keep the container securely closed when not in use.[1]
-
Store in a designated satellite accumulation area.
Step 5: Final Disposal
-
Arrange for pickup and disposal through your institution's EH&S department or a certified waste disposal contractor.
| Waste Type | Container | Labeling Requirements | Disposal Pathway |
| Solid Compound | Sealable, compatible solid waste container | "Hazardous Waste", full chemical name, date, hazard statement | EH&S or licensed contractor |
| Contaminated Labware | Designated solid hazardous waste container | "Hazardous Waste", description of contents | EH&S or licensed contractor |
| Liquid Solutions | Leak-proof, compatible liquid waste container | "Hazardous Waste", all chemical components and concentrations | EH&S or licensed contractor |
| Empty Original Container | Triple-rinse; dispose of as non-hazardous or hazardous based on institutional policy | Deface original label if non-hazardous | Collect rinsate as hazardous waste; dispose of container as per institutional guidelines[7] |
graph DisposalWorkflow { graph [fontname="Arial", fontsize=12, labelloc="t", label="Disposal Decision Workflow for this compound"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];A[label="Identify Waste Type", fillcolor="#F1F3F4", fontcolor="#202124"]; B[label="Solid Compound", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Contaminated Materials\n(e.g., gloves, paper)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Liquid Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Select Labeled\nSolid Waste Container", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Select Labeled\nLiquid Waste Container", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Transfer Waste to Container", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Store in Satellite\nAccumulation Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I[label="Arrange for EH&S Pickup", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Segregate Incompatible\nChemicals (e.g., strong acids)", fillcolor="#FBBC05", fontcolor="#202124"];
A -> B; A -> C; A -> D; B -> E; C -> E; D -> F; E -> G; F -> J -> G; G -> H; H -> I; }
Caption: Disposal workflow for the subject compound.
This guide is intended to provide essential safety and logistical information. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for all chemicals involved in your work. When in doubt, contact your Environmental Health and Safety department for guidance.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acs.org [acs.org]
- 3. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. angenechemical.com [angenechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tert-Butyloxycarbonyl Protecting Group [fr.bzchemicals.com]
Personal protective equipment for handling 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid. The following procedures are based on best practices for handling fine chemical powders and data from structurally similar compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The recommended PPE provides protection against potential skin, eye, and respiratory irritation.[1][2][3]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes and fine dust.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and replace them regularly.[1][2] |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is required to protect skin and clothing from contamination.[4] |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH-approved N95 dust mask or a respirator, especially when handling the powder outside of a fume hood, to prevent inhalation.[5] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Minimize dust generation during handling.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[6]
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]
Accidental Exposure and First Aid
In the event of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7] |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations.
-
Waste Identification: Label the waste container clearly as "Hazardous Chemical Waste" with the full chemical name.
-
Containment: Collect waste in a designated, chemically compatible, and leak-proof container.
-
Disposal Route: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.[8]
Experimental Workflow for Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 2. falseguridad.com [falseguridad.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-4,5-dimethoxybenzoic acid 98 5653-40-7 [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
